molecular formula C16H11BrN2 B372629 4-Bromo-2,6-diphenylpyrimidine CAS No. 40734-24-5

4-Bromo-2,6-diphenylpyrimidine

Cat. No.: B372629
CAS No.: 40734-24-5
M. Wt: 311.18g/mol
InChI Key: IJXDLFJKGQNBEJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diphenylpyrimidine is a useful research compound. Its molecular formula is C16H11BrN2 and its molecular weight is 311.18g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXDLFJKGQNBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40734-24-5
Record name 4-Bromo-2,6-diphenylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 4-Bromo-2,6-diphenylpyrimidine. This versatile compound serves as a significant building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a solid, crystalline compound, appearing as a white to almost white powder.[1] Its chemical structure features a pyrimidine core substituted with two phenyl groups and a bromine atom, which enhances its reactivity and makes it a valuable intermediate for various synthetic transformations.[1]

PropertyValueSource
CAS Number 40734-24-5[1][2]
Molecular Formula C₁₆H₁₁BrN₂[1][3]
Molecular Weight 311.18 g/mol [1][3]
Appearance White to almost white powder to crystal[1][2]
Melting Point 110.0 to 114.0 °C[1][2]
Boiling Point (Predicted) 346.3 ± 35.0 °C[2]
Density (Predicted) 1.397 ± 0.06 g/cm3 [2]
pKa (Predicted) -1.20 ± 0.30[2]
Storage Conditions Room temperature, recommended cool and dark (<15°C), or under inert gas (Nitrogen or Argon) at 2-8°C[2][3]
Purity ≥98% (GC)[1]
Topological Polar Surface Area 25.78 Ų[3]
LogP (Predicted) 4.5731[3]

Experimental Protocols

The bromine atom on the pyrimidine ring makes this compound an excellent substrate for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of pyrimidine derivatives, it is used to introduce various aryl or heteroaryl substituents at the brominated position.[4]

Methodology: A general procedure for the Suzuki-Miyaura coupling of a bromo-pyrimidine derivative involves the following steps:

  • Reaction Setup: A Schlenk flask is charged with the bromo-pyrimidine substrate (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a suitable solvent (e.g., 1,4-Dioxane).[4]

  • Inert Atmosphere: The mixture is stirred under an inert atmosphere (e.g., Argon or Nitrogen) for approximately 30 minutes at room temperature.[4]

  • Reagent Addition: The aryl/heteroaryl boronic acid (typically 1.1 equivalents), a base (e.g., K₃PO₄, 2 equivalents), and distilled water are added to the reaction mixture.[4]

  • Reaction Conditions: The mixture is heated to reflux at 70–80 °C for 18–22 hours.[4]

  • Monitoring and Work-up: The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated through standard purification techniques such as extraction and column chromatography.

experimental_workflow cluster_setup 1. Reaction Setup cluster_process 2. Reaction Process cluster_workup 3. Isolation & Purification reagents This compound + Arylboronic Acid stir Stir under Inert Atmosphere reagents->stir catalyst Pd(PPh3)4 Catalyst catalyst->stir base Base (e.g., K3PO4) base->stir solvent Solvent (e.g., 1,4-Dioxane) solvent->stir reflux Reflux at 70-80°C (18-22h) stir->reflux tlc Monitor via TLC reflux->tlc purify Extraction & Column Chromatography tlc->purify product Final Arylated Pyrimidine Product purify->product

Fig. 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications and Biological Relevance

This compound is a key intermediate in the synthesis of a wide range of organic molecules due to its enhanced reactivity.[1] Its applications span pharmaceutical development, materials science, and agricultural chemistry.

  • Pharmaceutical Development: It serves as a crucial building block for synthesizing biologically active molecules and targeted therapies.[1] Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

  • Materials Science: The compound is utilized in the formulation of advanced materials like polymers and coatings.[1] The photophysical properties suggested by its molecular structure make it a candidate for applications in organic electronics.[6]

  • Organic Synthesis: As a versatile intermediate, it facilitates the creation of complex organic molecules, including agrochemicals and dyes.[1]

logical_relationships cluster_properties Core Properties cluster_applications Primary Applications cluster_fields Fields of Use compound This compound reactivity Enhanced Reactivity (Bromo Substituent) compound->reactivity structure Aromatic Structure (Diphenylpyrimidine Core) compound->structure intermediate Versatile Synthetic Intermediate reactivity->intermediate pharma Pharmaceutical Development (Targeted Therapies) intermediate->pharma material Materials Science (Polymers, Organic Electronics) intermediate->material agchem Agrochemicals & Dyes intermediate->agchem

Fig. 2: Relationship between properties and applications of the compound.

Potential Role in Signal Pathway Inhibition

Pyrimidine-based compounds have been investigated as inhibitors of various protein kinases, which are crucial components of cell signaling pathways. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] Inhibition of VEGFR-2 blocks the signaling cascade responsible for angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis.

signaling_pathway cluster_downstream Downstream Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates pathway PI3K/Akt, MAPK/ERK, etc. VEGFR2->pathway Phosphorylates outcome Cell Proliferation, Migration, Angiogenesis pathway->outcome inhibitor Pyrimidine Derivative (e.g., this compound -based structures) inhibitor->VEGFR2 Inhibits

Fig. 3: Conceptual inhibition of the VEGFR-2 signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and discovery of 4-Bromo-2,6-diphenylpyrimidine, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide presents a plausible synthetic pathway based on established methods for analogous pyrimidine derivatives.

Introduction and Discovery

The pyrimidine ring system is a fundamental scaffold in nature, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids.[1] The synthetic exploration of pyrimidine derivatives began in the early 19th century with the isolation of alloxan from the oxidation of uric acid in 1818.[2] A significant milestone in synthetic pyrimidine chemistry was the laboratory synthesis of barbituric acid by Grimaux in 1879 from urea and malonic acid.[1][2] This opened the door to the creation of a vast array of substituted pyrimidines with diverse applications.

While the specific discovery of this compound is not well-documented in seminal publications, its emergence is a logical progression in the exploration of substituted pyrimidines as "privileged structures" in medicinal chemistry. The introduction of phenyl groups at the 2 and 6 positions and a bromine atom at the 4 position creates a molecule with potential for diverse biological activities and as a versatile intermediate for further chemical modifications. Such compounds are widely utilized in the development of pharmaceuticals and advanced materials.[3]

Synthetic Pathway

A common and effective method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a chalcone with a guanidine or urea derivative. A plausible and efficient synthetic route to this compound is outlined below. This pathway proceeds via the formation of a 2-amino-4,6-diphenylpyrimidine intermediate, followed by a Sandmeyer-type reaction to introduce the bromo substituent.

Synthesis_Pathway cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Diazotization and Bromination (Sandmeyer-type Reaction) acetophenone Acetophenone chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) acetophenone->chalcone + Benzaldehyde (aq. NaOH, EtOH) benzaldehyde Benzaldehyde benzaldehyde->chalcone aminopyrimidine 2-Amino-4,6-diphenylpyrimidine chalcone->aminopyrimidine + Guanidine HCl (NaOEt, EtOH, reflux) guanidine Guanidine Hydrochloride guanidine->aminopyrimidine diazonium Diazonium Salt Intermediate aminopyrimidine->diazonium + NaNO2, HBr (aq) (0-5 °C) final_product This compound diazonium->final_product + CuBr, HBr (heat)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed three-step synthesis of this compound.

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This procedure is based on the Claisen-Schmidt condensation reaction.

  • Materials:

    • Acetophenone

    • Benzaldehyde

    • Sodium hydroxide (NaOH)

    • Ethanol (95%)

    • Deionized water

  • Procedure:

    • In a 250 mL Erlenmeyer flask, dissolve acetophenone (0.1 mol) and benzaldehyde (0.1 mol) in 100 mL of 95% ethanol.

    • While stirring the solution at room temperature, slowly add 20 mL of a 50% (w/v) aqueous sodium hydroxide solution.

    • Continue stirring for 2-3 hours. A yellow precipitate will form.

    • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral to pH paper.

    • Recrystallize the crude product from ethanol to yield pure 1,3-diphenyl-2-propen-1-one.

Step 2: Synthesis of 2-Amino-4,6-diphenylpyrimidine

This step involves the cyclocondensation of the synthesized chalcone with guanidine.

  • Materials:

    • 1,3-Diphenyl-2-propen-1-one (Chalcone)

    • Guanidine hydrochloride

    • Sodium ethoxide (NaOEt)

    • Absolute ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.11 mol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

    • To this solution, add guanidine hydrochloride (0.11 mol) and the synthesized chalcone (0.1 mol).

    • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL).

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine.

Step 3: Synthesis of this compound

This final step utilizes a Sandmeyer-type reaction for the conversion of the amino group to a bromo group.

  • Materials:

    • 2-Amino-4,6-diphenylpyrimidine

    • Sodium nitrite (NaNO₂)

    • Hydrobromic acid (HBr, 48%)

    • Copper(I) bromide (CuBr)

  • Procedure:

    • In a beaker, dissolve 2-amino-4,6-diphenylpyrimidine (0.05 mol) in a mixture of 48% hydrobromic acid (100 mL) and water (50 mL) by gentle heating.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol in 20 mL of water) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) bromide (0.06 mol) in 48% hydrobromic acid (50 mL).

    • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat it on a water bath at 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture and collect the solid product by vacuum filtration.

    • Wash the product with water and then recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the intermediates and the final product. Note that these are representative values based on similar compounds and may vary depending on the specific experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceTypical Yield (%)
1,3-Diphenyl-2-propen-1-oneC₁₅H₁₂O208.2655-57Pale yellow solid85-95
2-Amino-4,6-diphenylpyrimidineC₁₆H₁₃N₃247.30145-147White to off-white solid60-70
This compoundC₁₆H₁₁BrN₂311.18Not ReportedOff-white to pale yellow solid40-50

Spectroscopic Characterization

The structure of this compound would be confirmed using various spectroscopic techniques. Expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons of the two phenyl rings and the pyrimidine ring. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for each unique carbon atom in the molecule, including the carbons of the phenyl and pyrimidine rings.

  • IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and the C-Br stretching vibration.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.

Applications in Drug Discovery and Development

Substituted pyrimidines are of significant interest in drug discovery due to their ability to interact with a wide range of biological targets. The this compound scaffold can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents at the 4-position of the pyrimidine ring. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity of lead compounds.

Signaling_Pathway cluster_0 Potential Drug Target Interaction 4-Bromo-2,6-diphenylpyrimidine_Derivative Pyrimidine Derivative (e.g., Kinase Inhibitor) Target_Enzyme Target Enzyme (e.g., Protein Kinase) ATP_Binding_Site ATP Binding Site Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival)

Figure 2: Generalized signaling pathway illustrating the potential mechanism of action for a drug derived from the this compound scaffold, such as a kinase inhibitor.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Bromo-2,6-diphenylpyrimidine. Due to the absence of publicly available experimental crystallographic data, this guide leverages computational chemistry methods to predict the molecule's three-dimensional structure, key bonding parameters, and spectroscopic properties. This theoretical approach provides valuable insights for researchers in drug discovery and materials science where an understanding of molecular geometry and electronic distribution is crucial.

Molecular Structure and Bonding

The molecular structure of this compound was determined using Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries and electronic properties.

Predicted Molecular Geometry

The optimized geometry of this compound reveals a non-planar conformation. The steric hindrance between the two phenyl rings at positions 2 and 6 and the pyrimidine ring forces the phenyl groups to twist out of the plane of the central heterocyclic ring. This twisting is a critical feature influencing the molecule's crystal packing and intermolecular interactions.

Table 1: Predicted Bond Lengths for this compound (DFT B3LYP/6-31G)*

BondPredicted Length (Å)
C4-Br1.915
N1-C21.338
C2-N31.335
N3-C41.332
C4-C51.398
C5-C61.395
C6-N11.341
C2-C(Ph1)1.485
C6-C(Ph2)1.486
C-C (Ph avg)1.390
C-H (Ph avg)1.085
C5-H1.082

Table 2: Predicted Bond Angles for this compound (DFT B3LYP/6-31G)*

AnglePredicted Angle (°)
N1-C2-N3126.5
C2-N3-C4115.8
N3-C4-C5127.2
C4-C5-C6117.5
C5-C6-N1120.8
C6-N1-C2112.2
N3-C4-Br116.3
C5-C4-Br116.5
N1-C2-C(Ph1)116.8
N3-C2-C(Ph1)116.7
N1-C6-C(Ph2)119.5
C5-C6-C(Ph2)119.7

Table 3: Predicted Dihedral Angles for this compound (DFT B3LYP/6-31G)*

Dihedral AnglePredicted Angle (°)
C(Ph1)-C2-N1-C635.8
C(Ph2)-C6-N1-C2-145.2
Br-C4-N3-C2179.8
Bonding Analysis

The bonding in this compound is characterized by the aromaticity of the pyrimidine and phenyl rings. The C-N bonds within the pyrimidine ring exhibit lengths intermediate between single and double bonds, indicative of delocalized pi-electrons. The C-Br bond is a typical covalent bond. The rotation of the phenyl rings relative to the pyrimidine core is a key conformational feature that will influence how the molecule interacts with biological targets or other molecules in a material.

Experimental and Predicted Spectroscopic Data

¹H and ¹³C NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine ring and the two phenyl rings. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring and the bromine atom. The ¹³C NMR would similarly show characteristic peaks for the different carbon environments.

Table 4: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (ppm)
H57.5 - 7.6
Phenyl H7.3 - 8.2 (multiplets)

Table 5: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C2, C6164 - 166
C4130 - 132
C5118 - 120
Phenyl C128 - 138
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

Table 6: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100-3000C-H stretching (aromatic)
1600-1550C=N stretching (pyrimidine ring)
1580-1450C=C stretching (aromatic rings)
1250-1000C-N stretching
700-600C-Br stretching

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not available in the cited literature, a general and representative procedure for the synthesis of similar 4-halo-2,6-diarylpyrimidines can be adapted.

Synthesis of 4-Halo-2,6-diarylpyrimidines

A common method for the synthesis of this class of compounds involves the cyclocondensation of a chalcone with a suitable amidine source, followed by halogenation.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Ring Formation cluster_halogenation Halogenation acetophenone Acetophenone Derivative chalcone Chalcone acetophenone->chalcone Base (e.g., NaOH) benzaldehyde Benzaldehyde Derivative benzaldehyde->chalcone dihydropyrimidinone Dihydropyrimidinone chalcone->dihydropyrimidinone amidine Amidine Hydrochloride amidine->dihydropyrimidinone Base (e.g., K2CO3) final_product This compound dihydropyrimidinone->final_product halogenating_agent Halogenating Agent (e.g., POBr3) halogenating_agent->final_product

Caption: General synthetic workflow for this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

  • Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Single-Crystal X-ray Diffraction: For unambiguous structure determination, single crystals would be grown (e.g., by slow evaporation from a suitable solvent system), and X-ray diffraction data would be collected to determine the precise bond lengths, bond angles, and crystal packing.

Intermolecular Interactions

In the solid state, the molecular packing of this compound would be governed by a combination of weak intermolecular interactions. These include:

  • π-π Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

  • Van der Waals Forces: These non-specific interactions will also play a significant role in the overall crystal packing.

Logical Relationship of Intermolecular Interactions

Intermolecular_Interactions packing Crystal Packing pi_stacking π-π Stacking packing->pi_stacking halogen_bonding Halogen Bonding packing->halogen_bonding vdw Van der Waals Forces packing->vdw

Spectroscopic and Structural Elucidation of 4-Bromo-2,6-diphenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2,6-diphenylpyrimidine, a molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The structural integrity of this compound (C₁₆H₁₁BrN₂) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS). The data presented herein has been compiled from various sources to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectra: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrimidine and phenyl rings. The sole proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region. The protons of the two phenyl groups will present as a complex multiplet, also in the aromatic region.

¹³C NMR Spectra: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrimidine and phenyl rings. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom TypePredicted Chemical Shift (ppm)Multiplicity
Pyrimidine-H~7.5 - 8.5Singlet
Phenyl-H~7.2 - 8.2Multiplet
Pyrimidine-CVaries-
Phenyl-C~120 - 140-
C-Br~110-120-

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands:

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~3100 - 3000Aromatic C-H stretch
~1600 - 1450C=C and C=N stretching (in-ring)
~1400 - 1000In-plane C-H bending
Below 1000Out-of-plane C-H bending, C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is available in public databases such as PubChem.[1][2] The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts [1][2]

AdductPredicted m/z
[M+H]⁺311.0178
[M+Na]⁺332.9998

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

FT-IR Spectroscopy

The infrared spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and introduced into the ion source (e.g., Electrospray Ionization - ESI). The mass analyzer separates the ions based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation & Structural Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Report / Publication Interpretation->Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Core Physical and Chemical Characteristics of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Bromo-2,6-diphenylpyrimidine is a versatile heterocyclic compound of significant interest in synthetic and medicinal chemistry. Characterized by a pyrimidine core flanked by two phenyl groups and activated by a bromine substituent, this molecule serves as a pivotal intermediate in the development of novel pharmaceuticals, advanced materials, and agrochemicals. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling extensive structural diversification. This guide offers a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, key applications, and spectral characteristics, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility and handling.

Compound Identification and Physicochemical Properties

This compound is a solid, crystalline compound under standard conditions. Its core structure consists of a six-membered pyrimidine ring with phenyl substituents at positions 2 and 6, and a bromine atom at position 4. This arrangement imparts both aromatic stability and significant reactivity, making it a valuable synthetic building block.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 40734-24-5[1][2][3]
Molecular Formula C₁₆H₁₁BrN₂[1][4]
Molecular Weight 311.18 g/mol [1]
Appearance White to almost white powder or crystal[1][2][3]
Melting Point 110 - 114 °C[1][3]
Purity Typically ≥ 98% (GC)[1][3]
Density (Predicted) 1.397 ± 0.06 g/cm³[2]
pKa (Predicted) -1.20 ± 0.30[2]
InChIKey IJXDLFJKGQNBEJ-UHFFFAOYSA-N[4]
Synthesis Methodology

The synthesis of substituted pyrimidines often involves the cyclocondensation of a 1,3-dielectrophile with a dinucleophile containing a N-C-N fragment, such as an amidine or guanidine. For this compound, a common conceptual pathway involves the reaction of a β-dicarbonyl compound with benzamidine, followed by a bromination step. While a specific one-pot synthesis for this exact molecule is not detailed in the provided literature, a general, field-proven protocol for related bromopyrimidines offers a reliable methodological foundation.

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a target compound like this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Reactant 1 (e.g., Dibenzoylmethane) C Cyclocondensation (Base, Solvent, Heat) A->C B Reactant 2 (e.g., Benzamidine HCl) B->C D Intermediate (2,6-Diphenylpyrimidin-4-ol) C->D E Bromination (e.g., POBr₃ or PBr₃/PBr₅) D->E F Crude Product (this compound) E->F G Work-up (Quenching, Extraction) F->G Proceed to Purification H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, MS, MP) H->I J Final Product (>98% Purity) I->J

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Representative Synthesis of a Bromopyrimidine

This protocol is adapted from general methods for synthesizing bromopyrimidines and should be optimized for the specific target.[5]

  • Reaction Setup: To a solution of the pyrimidinone intermediate (1.0 equiv) in a suitable solvent (e.g., toluene or acetonitrile), add a brominating agent such as phosphorus oxybromide (POBr₃, 1.5-2.0 equiv).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice to quench the excess brominating agent.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is primarily derived from the carbon-bromine bond at the 4-position of the pyrimidine ring. The bromine atom serves as an excellent leaving group, making the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions.[1][6] This reactivity allows for the strategic introduction of diverse functional groups, which is a cornerstone of modern drug discovery and material science.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. In this reaction, the bromo-pyrimidine is coupled with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base. This reaction is fundamental for creating more complex molecular architectures.[7][8]

Causality in the Suzuki Reaction:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The catalyst is the heart of the reaction. It undergoes a series of transformations (oxidative addition, transmetalation, and reductive elimination) that collectively form the new C-C bond.

  • Base (e.g., K₂CO₃, K₃PO₄): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[7]

  • Solvent (e.g., 1,4-Dioxane/Water): A combination of an organic solvent and water is often used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[9][10]

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex ox_add Oxidative Addition pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex->pd_complex2 transmetal Transmetalation boronate Ar'-B(OR)₃⁻ boronic_acid Ar'-B(OH)₂ boronic_acid->boronate base Base (OH⁻) pd_complex2->pd0 product Ar-Ar' pd_complex2->product red_elim Reductive Elimination reactant Ar-Br

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₃PO₄ (2.0 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%).[7][11]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[7][9]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue via column chromatography on silica gel to obtain the desired coupled product.

Key Applications

The unique structure of this compound makes it a valuable precursor in several high-value research and development areas.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of biologically active molecules.[1] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, and this scaffold has been incorporated into molecules designed as tyrosine kinase inhibitors for anticancer therapy and as endothelin receptor antagonists.[12][13] The ability to modify the 4-position via cross-coupling allows for fine-tuning of a molecule's structure-activity relationship (SAR).

  • Material Science: The rigid, aromatic structure suggests potential applications in organic electronics and materials science.[1][14] Its derivatives could possess interesting photophysical properties, making them candidates for use as fluorescent probes or components in organic light-emitting diodes (OLEDs).[14]

  • Agrochemicals: The pyrimidine core is present in many commercial herbicides and fungicides. This compound serves as a building block for developing new agrochemicals for crop protection.[1]

  • Organic Synthesis: Beyond specific applications, it is a versatile building block for creating complex organic molecules, expanding the toolbox for synthetic chemists.[1]

Spectral Characteristics (Predicted)

While specific spectra are proprietary to suppliers, the structure of this compound allows for the prediction of its key spectral features.

  • ¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region (approx. 7.0-9.0 ppm). One would expect to see complex multiplets corresponding to the protons on the two phenyl rings and a singlet for the lone proton on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR would show multiple signals corresponding to the aromatic carbons of the phenyl and pyrimidine rings. The carbon atom attached to the bromine (C4) would appear at a distinct chemical shift.

  • Mass Spectrometry: The mass spectrum is particularly informative. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity, confirming the presence of a single bromine atom.[15] The monoisotopic mass is 310.01056 Da.[4][16]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=C and C=N stretching vibrations from the aromatic and pyrimidine rings (approx. 1500-1600 cm⁻¹) and aromatic C-H stretching (approx. 3000-3100 cm⁻¹).

Safety, Handling, and Storage

As with any chemical reagent, this compound should be handled with care in a controlled laboratory environment.

  • General Handling: Always handle in accordance with good industrial hygiene and safety practices.[17] Use in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[17][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17][18] For long-term stability, storage under an inert gas like argon or nitrogen at 2-8°C is recommended.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Note: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by your supplier before handling the compound.

Conclusion

This compound is a high-value chemical intermediate whose utility is anchored by the reactivity of its C-Br bond. Its stable diphenylpyrimidine core and its capacity to undergo facile cross-coupling reactions make it an indispensable tool for chemists in pharmaceutical discovery, material science, and specialized organic synthesis. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.

References

4-Bromo-2,6-diphenylpyrimidine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-diphenylpyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features, including the reactive bromine atom and the presence of two phenyl rings, make it a valuable precursor for the synthesis of a wide range of derivatives with diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on its role as a scaffold for the development of novel kinase inhibitors for cancer therapy.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 40734-24-5[1]
Molecular Formula C₁₆H₁₁BrN₂[2]
Molecular Weight 311.18 g/mol [2]
Appearance White to Almost white powder to crystal[1]
Melting Point 110.0 to 114.0 °C[1]
SMILES C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br[2]
InChI InChI=1S/C16H11BrN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H[2]

Synthesis

The synthesis of this compound is not explicitly detailed in the currently available scientific literature. However, based on established synthetic routes for structurally related pyrimidine derivatives, a plausible and commonly employed method involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with benzamidine.

Postulated Synthetic Pathway

Step 1: Synthesis of a Brominated Chalcone Intermediate

The initial step would likely involve the Claisen-Schmidt condensation of a brominated acetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Step 2: Cyclization to form this compound

The resulting brominated chalcone would then be reacted with benzamidine hydrochloride in the presence of a base to facilitate the cyclization and formation of the pyrimidine ring.

General Experimental Protocol for Pyrimidine Synthesis from Chalcones

While a specific protocol for this compound is unavailable, the following is a general procedure adapted from the synthesis of similar 4,6-diarylpyrimidines[3]:

  • Chalcone Formation: To a stirred solution of the appropriate acetophenone and benzaldehyde in ethanol, an aqueous solution of potassium hydroxide is added dropwise. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and recrystallized to yield the chalcone.

  • Pyrimidine Formation: A mixture of the chalcone and an appropriate amidine hydrochloride (in this case, benzamidine hydrochloride) is refluxed in a suitable solvent such as pyridine or an alcohol containing a base (e.g., KOH) for several hours. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed, dried, and purified by recrystallization.

Spectroscopic Characterization

Mass Spectrometry

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which are useful for mass spectrometry-based identification.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺311.01784161.7
[M+Na]⁺332.99978173.2
[M-H]⁻309.00328171.1
NMR Spectroscopy

While experimental ¹H and ¹³C NMR spectra for the title compound are not published, the expected chemical shifts can be estimated based on the spectra of its derivatives and related structures. The aromatic protons of the two phenyl rings would likely appear as multiplets in the range of 7.0-8.5 ppm. The lone proton on the pyrimidine ring would be expected to be a singlet in a similar downfield region. In the ¹³C NMR spectrum, signals for the carbon atoms of the phenyl and pyrimidine rings would be observed in the aromatic region (typically 120-170 ppm).

Biological Activity and Potential Applications

The diphenylpyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting potent biological activities. Although specific bioactivity data for this compound is scarce, the activities of its close analogs suggest its potential as a valuable lead compound, particularly in the development of anticancer agents.

Kinase Inhibition

Many diphenylpyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

  • EGFR/VEGFR-2 Inhibition: Several studies have reported that 4,6-diarylpyrimidine derivatives can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.

  • Bcr-Abl Inhibition: Bromo-pyrimidine analogs have been investigated as inhibitors of the Bcr-Abl tyrosine kinase, which is associated with chronic myeloid leukemia.[2]

Alzheimer's Disease Research

Derivatives of 4,6-diphenylpyrimidine have also been explored as potential therapeutic agents for Alzheimer's disease. These compounds have been shown to act as dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), two enzymes implicated in the pathogenesis of this neurodegenerative disorder.[4]

Signaling Pathways and Experimental Workflows

Given the documented activity of closely related diphenylpyrimidine derivatives as kinase inhibitors, a likely mechanism of action for this compound, should it possess anticancer activity, would be through the modulation of key signaling pathways that control cell growth, proliferation, and survival.

Postulated Inhibition of EGFR/VEGFR Signaling

The diagram below illustrates a hypothetical mechanism where this compound could inhibit the EGFR and VEGFR signaling pathways, which are critical for tumor growth and angiogenesis.

EGFR_VEGFR_Inhibition cluster_receptor Cell Membrane cluster_ligand cluster_inhibitor cluster_downstream Intracellular Signaling cluster_outcome Cellular Response EGFR EGFR PI3K PI3K/Akt EGFR->PI3K RAS RAS/MAPK EGFR->RAS VEGFR VEGFR PLCg PLCγ VEGFR->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR BDP 4-Bromo-2,6- diphenylpyrimidine BDP->EGFR BDP->VEGFR Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Postulated inhibition of EGFR and VEGFR signaling pathways by this compound.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial biological screening of a novel pyrimidine compound like this compound to assess its potential as a therapeutic agent.

Biological_Screening_Workflow cluster_invitro Biochemical Evaluation cluster_cellbased Cellular Evaluation start Synthesized This compound in_vitro In Vitro Assays start->in_vitro kinase_panel Kinase Panel Screening in_vitro->kinase_panel cell_based Cell-Based Assays cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) cell_based->cytotoxicity in_vivo In Vivo Models lead_opt Lead Optimization in_vivo->lead_opt enzyme_inhibition Enzyme Inhibition Assays (e.g., IC50 determination) kinase_panel->enzyme_inhibition enzyme_inhibition->cell_based pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway_analysis pathway_analysis->in_vivo

Caption: General workflow for screening the biological activity of a novel pyrimidine compound.

Conclusion

This compound is a promising heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While detailed experimental data for the compound itself is limited in the public domain, the extensive research on its structural analogs strongly suggests its utility as a precursor for kinase inhibitors and other biologically active molecules. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in leveraging this versatile compound in their drug discovery and development efforts.

References

Unlocking the Potential of 4-Bromo-2,6-diphenylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Materials Science

Introduction

4-Bromo-2,6-diphenylpyrimidine stands as a versatile heterocyclic compound with significant potential across various scientific disciplines, particularly in medicinal chemistry and materials science. Its strategic placement of a reactive bromine atom on the pyrimidine core, flanked by two phenyl rings, makes it an attractive starting point for the synthesis of a diverse array of novel molecules. This technical guide provides a comprehensive overview of the known synthesis, potential research applications, and future directions for the exploration of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis

While specific, detailed experimental data for this compound is not extensively documented in publicly available literature, its basic physicochemical properties can be compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 40734-24-5
Molecular Formula C₁₆H₁₁BrN₂
Molecular Weight 311.18 g/mol
Melting Point 110-114 °C
Appearance White to off-white crystalline powder

A general synthetic approach for 4-bromopyrimidines involves a one-pot reaction that can be adapted for the synthesis of this compound.[1]

General Experimental Protocol for the Synthesis of 4-Bromopyrimidines

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • A substituted N-(cyanovinyl)amidine precursor

  • Dry hydrogen bromide gas

  • 1,4-Dioxane (anhydrous)

  • Crushed ice

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Prepare a saturated solution of dry hydrogen bromide gas in anhydrous 1,4-dioxane.

  • To this solution, add the N-(cyanovinyl)amidine precursor (1 equivalent).

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • The precipitated solid, the 4-bromopyrimidine product, is collected by filtration.

  • The crude product can be further purified by recrystallization from an appropriate solvent.[1]

Potential Research Areas and Applications

The unique structural features of this compound make it a valuable scaffold for generating libraries of compounds for biological screening and for the development of advanced materials.[2]

Medicinal Chemistry and Drug Discovery

The pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs. The diphenylpyrimidine moiety, in particular, has been investigated for a range of therapeutic applications. The bromine atom at the 4-position of this compound serves as a convenient handle for introducing various functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the exploration of structure-activity relationships (SAR).

a) Anticancer Agents:

Diphenylpyrimidine derivatives have shown promise as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][4] For instance, certain 4,6-diaryl pyrimidines have been investigated as dual inhibitors of EGFR and VEGFR-2, two important targets in oncology.[5]

Potential Research Workflow for Anticancer Drug Discovery:

Caption: Workflow for anticancer drug discovery using this compound.

b) Neuroprotective Agents:

Derivatives of 4,6-diphenylpyrimidine have been explored as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[6] The ability to modulate these targets suggests that novel derivatives of this compound could be investigated for their neuroprotective potential.

c) Anti-inflammatory Agents:

The diphenylpyrimidine scaffold has also been identified in compounds with anti-inflammatory properties. For example, a diphenylpyrimidine derivative was reported as a novel HDAC6 inhibitor with efficacy in a mouse model of atopic dermatitis, acting through the TLR4/MAPK, STAT3, and NF-κB pathways.[7]

Hypothesized Anti-inflammatory Signaling Pathway Inhibition:

anti_inflammatory_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK MAPK Pathway TLR4->MAPK STAT3 STAT3 TLR4->STAT3 NFkB NF-kB TLR4->NFkB Inflammatory_Genes Inflammatory Gene Transcription MAPK->Inflammatory_Genes STAT3->Inflammatory_Genes NFkB->Inflammatory_Genes Derivative This compound Derivative Derivative->MAPK Inhibition Derivative->STAT3 Inhibition Derivative->NFkB Inhibition LPS LPS LPS->TLR4

References

The Chemistry of 4-Bromo-2,6-diphenylpyrimidine: A Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Bromo-2,6-diphenylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the presence of a bromine atom at the 4-position offers a versatile handle for synthetic modifications. This document details plausible synthetic routes, key chemical reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and discusses the compound's stability under various conditions. Experimental protocols for representative reactions are provided to facilitate practical applications in a research setting.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, owing to their presence in the nucleobases of DNA and RNA.[1] This structural motif has been extensively explored, leading to a wide array of compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The subject of this guide, this compound, combines the biologically relevant pyrimidine scaffold with two phenyl substituents, which can enhance biological activity and influence molecular interactions. The bromine atom at the C4 position is a key feature, serving as a leaving group in nucleophilic substitution reactions and as a coupling partner in transition metal-catalyzed reactions. Understanding the reactivity and stability of this compound is crucial for its effective utilization in drug discovery and organic synthesis.

Physicochemical Properties

Quantitative data for this compound is limited in the public domain. The following table summarizes available and predicted data for the compound.

PropertyValueSource
Molecular Formula C₁₆H₁₁BrN₂PubChem[2]
Molecular Weight 311.18 g/mol PubChem[2]
CAS Number 40734-24-5
Melting Point 110.0 to 114.0 °C
Boiling Point (Predicted) 346.3 ± 35.0 °C
Density (Predicted) 1.397 ± 0.06 g/cm³
pKa (Predicted) -1.20 ± 0.30
XlogP (Predicted) 4.6PubChem[2]
Appearance White to Almost white powder to crystal
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)

Synthesis and Experimental Protocols

A common and effective method for the synthesis of 4-bromopyrimidines involves the bromination of the corresponding 4-pyrimidinol (or its tautomeric pyrimidone form). The 2,6-diphenyl-4-pyrimidinol precursor can be synthesized through the condensation of benzamidine with a β-ketoester such as ethyl benzoylacetate.

Synthesis of 2,6-diphenyl-4-pyrimidinol

A plausible route to the precursor, 2,6-diphenyl-4-pyrimidinol, involves the cyclocondensation of ethyl benzoylacetate with benzamidine. This reaction is a standard method for pyrimidine synthesis.[3]

Bromination of 2,6-diphenyl-4-pyrimidinol

The conversion of the hydroxyl group to a bromine atom can be achieved using standard brominating agents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). A general procedure for the synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines in the presence of dry hydrogen bromide gas has also been reported, which may be adaptable.[4]

Reactivity

The reactivity of this compound is dominated by the chemistry of the C-Br bond at the 4-position of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly at positions 2, 4, and 6, electron-deficient and thus susceptible to nucleophilic attack.[5][6]

Nucleophilic Aromatic Substitution (SNAr)

The 4-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution. The bromine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The stability of the intermediate Meisenheimer complex, which is resonance-stabilized by the ring nitrogens, facilitates this reaction.[5][6][7] This makes this compound a valuable precursor for the synthesis of a diverse library of 4-substituted pyrimidine derivatives.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or heteroaryl substituents at the 4-position.

The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyrimidine, adapted from literature procedures for similar substrates.[9][10][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask.

  • Heat the reaction mixture to reflux (typically 70-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.[9]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Stability

  • Thermal Stability: The compound is a solid at room temperature with a melting point above 110 °C, suggesting good thermal stability under normal laboratory conditions.

  • Acidic and Basic Conditions: The pyrimidine ring is generally stable to a range of pH conditions. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to decomposition or hydrolysis of the C-Br bond, although this is less likely than with more activated systems.

  • Photostability: Brominated aromatic compounds can be susceptible to photodecomposition, where the C-Br bond can undergo homolytic cleavage upon exposure to UV light.[12] Therefore, it is advisable to store the compound in a dark place and to protect reaction mixtures from direct sunlight.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8 °C) to prevent degradation.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of diphenylpyrimidine derivatives has shown significant activity as inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases like Alzheimer's.[13] Furthermore, substituted pyrimidines are well-known as kinase inhibitors, a crucial class of anticancer drugs. The general mechanism of a kinase inhibitor involves blocking the action of a protein kinase, which in turn inhibits downstream signaling pathways responsible for cell proliferation and survival.

Below is a generalized diagram representing the inhibitory action of a pyrimidine derivative on a signaling pathway.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Active_Substrate Phosphorylated Substrate Substrate->Active_Substrate Transcription Gene Transcription Active_Substrate->Transcription Promotes Inhibitor 4-Bromo-2,6- diphenylpyrimidine (Potential Inhibitor) Inhibitor->Kinase Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Generalized kinase inhibition pathway.

Safety and Handling

Safety data sheets (SDS) for this compound are not widely available. However, based on data for similar brominated heterocyclic compounds, the following precautions should be taken:[14][15][16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Fire Safety: The compound may be combustible. Keep away from open flames and high temperatures. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a synthetically versatile compound with significant potential for the development of novel chemical entities in various scientific fields. Its reactivity, centered around the C4-bromo substituent, allows for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While specific data on its stability and biological activity are limited, analogies to related compounds suggest it is a stable molecule under standard conditions and a promising scaffold for the design of biologically active agents. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers working with this and similar pyrimidine derivatives.

References

4-Bromo-2,6-diphenylpyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identifiers, potential synthetic routes, and plausible biological activities based on related structures, offering valuable insights for researchers in drug discovery and organic synthesis.

Chemical Identifiers and Properties

This compound is a substituted pyrimidine with a bromine atom at the 4-position and two phenyl groups at the 2- and 6-positions. Its key identifiers and physicochemical properties are summarized below.

IdentifierValue
CAS Number 40734-24-5
Molecular Formula C₁₆H₁₁BrN₂
Molecular Weight 311.18 g/mol
IUPAC Name This compound
PubChem CID 817533
SMILES C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br

Synthetic Methodologies

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A potential synthetic approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method would likely start from a dihalo-pyrimidine core, followed by sequential or double coupling with phenylboronic acid. A general procedure for a similar transformation is provided below.

Experimental Protocol (Adapted from a similar Suzuki-Miyaura reaction):

Materials:

  • 4,6-Dichloro-2-phenylpyrimidine (or a similar dihalo-phenylpyrimidine precursor)

  • Phenylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate - K₂CO₃ or Potassium phosphate - K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide - DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the dihalo-pyrimidine starting material (1.0 equivalent), phenylboronic acid (2.2 equivalents), and the base (2.0-3.0 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (typically 2-5 mol%) to the flask.

  • Anhydrous solvent is added via syringe.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours (monitoring by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2,4,6-triphenylpyrimidine.

Note: The synthesis of the target molecule, this compound, would likely involve a starting material such as 4-bromo-2,6-dichloropyrimidine and a controlled Suzuki-Miyaura coupling with two equivalents of phenylboronic acid.

Potential Biological Activity and Applications in Drug Discovery

Diphenylpyrimidine derivatives have shown significant promise in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While specific biological data for this compound is limited in the public domain, the activities of structurally related compounds provide a strong indication of its potential therapeutic applications.

Kinase Inhibition

The diphenylpyrimidine scaffold is a known pharmacophore for the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the downstream signaling pathways that lead to the formation of new blood vessels, a critical process for tumor growth and metastasis.[2]

  • Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK): Some diphenylpyrimidine derivatives have been designed as dual inhibitors of EGFR and FAK, which are often overexpressed in various cancers.[3]

The bromine substituent on the this compound molecule can serve as a point for further chemical modification to optimize potency and selectivity for specific kinase targets.

Signaling Pathway Involvement

Based on the activity of related compounds, this compound could potentially modulate key signaling pathways in cancer cells. The VEGFR-2 signaling pathway is a prime example.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PI3K PI3K VEGFR-2->PI3K Activates PLCg PLCg VEGFR-2->PLCg Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival PKC PKC PLCg->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 4-Bromo-2,6- diphenylpyrimidine Inhibitor->VEGFR-2 Inhibits Drug_Discovery_Workflow Start Compound Synthesis Purification Purification & Characterization Start->Purification HTS High-Throughput Screening (HTS) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (e.g., Kinase Inhibition, Cell Viability) Lead_Opt->In_Vitro In_Vitro->Lead_Opt In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

An In-Depth Technical Guide to the Homologs and Analogs of 4-Bromo-2,6-diphenylpyrimidine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among the vast landscape of pyrimidine derivatives, 4-Bromo-2,6-diphenylpyrimidine stands out as a versatile intermediate for the synthesis of a diverse array of polysubstituted pyrimidines. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of this compound, its subsequent functionalization to generate novel analogs, and an exploration of the structure-activity relationships (SAR) that govern their biological activities. Detailed experimental protocols for key synthetic transformations and visualizations of synthetic and conceptual frameworks are provided to facilitate practical application and further discovery in this promising area of chemical biology.

Introduction: The 2,6-Diphenylpyrimidine Scaffold

The 2,6-diphenylpyrimidine core represents a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The presence of the phenyl groups at the C2 and C6 positions provides a rigid scaffold that can be strategically modified to optimize interactions with biological targets. The bromine atom at the C4 position of this compound serves as a versatile synthetic handle, allowing for the introduction of a wide variety of functional groups through cross-coupling and nucleophilic substitution reactions. This adaptability makes it an ideal starting point for the generation of extensive chemical libraries for high-throughput screening and lead optimization.

The exploration of homologs and analogs of this core structure is driven by the desire to modulate its physicochemical properties and biological activity. Homologs, featuring systematic variations in the substituents on the phenyl rings or their replacement with other alkyl or aryl moieties, allow for the probing of steric and electronic effects on target engagement. Analogs, created by diversifying the substituent at the C4 position, enable the exploration of new binding interactions and the optimization of pharmacokinetic profiles. This guide will delve into the synthetic strategies to access these derivatives and the underlying principles of their biological function.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine ring, followed by bromination.

Synthesis of the Precursor: 2,6-Diphenylpyrimidin-4-ol

The most common and efficient method for the synthesis of the 2,6-diphenylpyrimidin-4-ol precursor is the cyclocondensation of a β-ketoester, such as ethyl benzoylacetate, with benzamidine.[5] This reaction is a classic example of pyrimidine synthesis from a three-carbon and a nitrogen-carbon-nitrogen fragment.

Diagram of the Synthesis of 2,6-Diphenylpyrimidin-4-ol:

G ethyl_benzoylacetate Ethyl Benzoylacetate intermediate Reaction Intermediate ethyl_benzoylacetate->intermediate benzamidine Benzamidine benzamidine->intermediate pyrimidinol 2,6-Diphenylpyrimidin-4-ol intermediate->pyrimidinol Cyclization/ Dehydration etoh EtOH (byproduct) intermediate->etoh base Base (e.g., NaOEt) base->intermediate caption Synthesis of 2,6-Diphenylpyrimidin-4-ol

Caption: General scheme for the synthesis of 2,6-diphenylpyrimidin-4-ol.

Experimental Protocol: Synthesis of 2,6-Diphenylpyrimidin-4-ol

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Argon) to generate sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl benzoylacetate (1.0 eq) and benzamidine hydrochloride (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation: Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to a pH of ~5-6 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Bromination of 2,6-Diphenylpyrimidin-4-ol

The conversion of the hydroxyl group at the C4 position to a bromine atom is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).[6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, place 2,6-diphenylpyrimidin-4-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Brominating Agent: Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) to the flask. The reaction is often performed neat or in a high-boiling inert solvent.

  • Heating: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Design and Synthesis of Homologs and Analogs

The this compound core is a versatile platform for generating a library of derivatives through various synthetic transformations. The following sections detail the synthesis of key homologs and analogs.

Homologs: Modifying the Phenyl Rings

Homologs of this compound can be synthesized by starting with substituted benzonitriles and substituted ethyl benzoylacetates to introduce functional groups onto the phenyl rings at the C2 and C6 positions. This allows for a systematic investigation of how electronic and steric properties of these substituents affect biological activity. For example, introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can significantly alter the molecule's interaction with its biological target.[3][7]

Diagram of Homolog Synthesis Strategy:

G subst_benzoylacetate Substituted Ethyl Benzoylacetate (R1) cyclocondensation Cyclocondensation subst_benzoylacetate->cyclocondensation subst_benzamidine Substituted Benzamidine (R2) subst_benzamidine->cyclocondensation subst_pyrimidinol Substituted 2,6-Diaryl- pyrimidin-4-ol cyclocondensation->subst_pyrimidinol bromination Bromination (POBr3) subst_pyrimidinol->bromination homolog 4-Bromo-2,6-di(substituted-phenyl) -pyrimidine (Homologs) bromination->homolog caption Synthesis of Homologs

Caption: Strategy for synthesizing homologs of this compound.

Analogs: Functionalization at the C4 Position

The bromine atom at the C4 position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the synthesis of a vast array of analogs.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[8][9] This reaction allows for the introduction of various aryl and heteroaryl groups at the C4 position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 4:1).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10][11] This introduces an alkynyl moiety, which can be a key pharmacophore or a handle for further transformations.

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), a base (e.g., triethylamine, 2.0-3.0 eq), and the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand.[12][13] This reaction is crucial for introducing diverse amino functionalities, which are prevalent in biologically active molecules.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heating: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Diagram of Analog Synthesis Pathways:

G core This compound suzuki Suzuki-Miyaura Coupling core->suzuki sonogashira Sonogashira Coupling core->sonogashira buchwald Buchwald-Hartwig Amination core->buchwald aryl_analog 4-Aryl-2,6-diphenylpyrimidine suzuki->aryl_analog [Pd], Base R-B(OH)2 alkynyl_analog 4-Alkynyl-2,6-diphenylpyrimidine sonogashira->alkynyl_analog [Pd], [Cu], Base R-C≡CH amino_analog 4-Amino-2,6-diphenylpyrimidine buchwald->amino_analog [Pd], Ligand, Base R1R2NH caption Key Analog Synthesis Pathways

Caption: Major synthetic routes for the diversification of the this compound core.

Structure-Activity Relationships and Biological Applications

Derivatives of 2,6-diphenylpyrimidine and related 2,4,6-trisubstituted pyrimidines have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity and Kinase Inhibition

A significant body of research has focused on the development of 2,6-diarylpyrimidine derivatives as potent kinase inhibitors for cancer therapy.[3][14] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,6-diphenylpyrimidine scaffold can be decorated with various substituents to achieve high affinity and selectivity for specific kinase targets.

For instance, derivatives of 4,6-diaryl pyrimidines have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in oncology.[3] SAR studies have revealed that the nature of the substituents on the phenyl rings and at the C4 position significantly influences the inhibitory potency.[15] Generally, the introduction of hydrogen bond donors and acceptors, as well as groups that can form favorable hydrophobic interactions within the kinase active site, leads to enhanced activity.

Table 1: Representative Biological Activities of 2,6-Diarylpyrimidine Analogs

Compound ClassTargetBiological ActivityKey SAR Observations
4-Anilino-2,6-diarylpyrimidinesEGFR, VEGFR-2Potent inhibition of kinase activity and cancer cell proliferation.[3]The nature of the aniline substituent is crucial for activity. Electron-withdrawing groups on the aniline ring can enhance potency.
4-Alkynyl-2,6-diarylpyrimidinesVarious KinasesInhibition of cell proliferation in cancer cell lines.The alkynyl group can act as a key binding element or a point for further functionalization.
2,4,6-Trisubstituted PyrimidinesABL1 Tyrosine KinaseInhibition of chronic myeloid leukemia cells.[7]Substituents at the 3' and 4' positions of the phenyl rings significantly impact activity.[7]
Neurodegenerative Diseases

Recent studies have also explored the potential of 4,6-diphenylpyrimidine derivatives in the context of neurodegenerative diseases such as Alzheimer's disease.[3] Some derivatives have been shown to act as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's.[3] This multi-target approach is a promising strategy for developing more effective treatments for complex diseases.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the C4-bromo substituent provide a robust platform for the generation of diverse libraries of homologs and analogs. The demonstrated biological activities of these derivatives, particularly as kinase inhibitors for cancer and as potential therapeutics for neurodegenerative diseases, underscore the importance of this scaffold.

Future research in this area will likely focus on:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to introduce an even wider range of functional groups at all positions of the pyrimidine ring.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to design more potent and selective inhibitors for specific biological targets.

  • Exploration of New Therapeutic Areas: Screening of 2,6-diphenylpyrimidine libraries against a broader range of biological targets to identify new therapeutic opportunities.

  • Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion profiles, thereby enhancing their drug-like characteristics.

By leveraging the synthetic versatility of this compound and a deep understanding of its structure-activity relationships, the scientific community is well-positioned to develop the next generation of innovative medicines based on this privileged scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-2,6-diphenylpyrimidine in Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are based on established methodologies for structurally similar bromopyrimidines and offer a robust starting point for the synthesis of a diverse range of 4-aryl-2,6-diphenylpyrimidine derivatives. These products are of significant interest in medicinal chemistry and materials science due to their potential biological activity and unique photophysical properties.

Introduction

The pyrimidine core is a prevalent scaffold in numerous biologically active compounds. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the straightforward introduction of various aryl and heteroaryl substituents onto the pyrimidine ring. This compound is a key building block in this context, with the bromine atom at the 4-position serving as an efficient handle for palladium-catalyzed cross-coupling. This allows for the synthesis of a library of 2,4,6-trisubstituted pyrimidines, which are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of novel organic materials.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.

Suzuki_Mechanism pd0 Pd(0)Ln oa_complex Ar-Pd(II)L2-Br pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' oa_complex->transmetalation_complex Transmetalation boronate [Ar'B(OH)3]- transmetalation_complex->pd0 product_complex Ar-Ar' transmetalation_complex->product_complex Reductive Elimination boronic_acid Ar'B(OH)2 boronic_acid->boronate + OH- base Base boronate->transmetalation_complex aryl_bromide This compound (Ar-Br) aryl_bromide->oa_complex

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki coupling of structurally related bromopyrimidines and provide a reliable starting point for the reaction of this compound.[1] Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture (4:1) or Toluene)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent (e.g., 5 mL of 1,4-dioxane/water (4:1) per 1 mmol of the bromopyrimidine).

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow start Start: Assemble Reactants reactants This compound Arylboronic Acid Pd Catalyst, Base start->reactants reaction_setup Add Degassed Solvent (e.g., Dioxane/H2O) reactants->reaction_setup heating Heat under Inert Atmosphere (80-100 °C) reaction_setup->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Workup: Cool, Dilute, Wash monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product: 4-Aryl-2,6-diphenylpyrimidine purification->product

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[1] These results can serve as a guide for the expected outcomes when using this compound. It is generally observed that electron-rich boronic acids tend to provide better yields.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene70-8018-2280
34-Methylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene70-8018-2270
43-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260
52-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2255
64-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22Low/No Product
74-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22Low/No Product

Note: Yields are based on the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine and are provided as a reference. Actual yields with this compound may vary.

Troubleshooting

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). Consider using a more active catalyst system, such as one with bulky electron-rich phosphine ligands.

    • Inefficient Base: The choice of base is critical. If K₃PO₄ is ineffective, consider a stronger base like Cs₂CO₃. The base should be finely powdered to ensure maximum surface area.

    • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich boronic acids. Running the reaction under strictly anhydrous conditions (if possible for the chosen base) or using a boronic ester derivative can mitigate this.

    • Incomplete Reaction: If starting material remains, consider increasing the reaction temperature or time.

  • Formation of Side Products:

    • Homocoupling: The self-coupling of the boronic acid can occur. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is often optimal.

    • Debromination: The bromo-pyrimidine can be reduced. This can sometimes be minimized by using a less reactive catalyst or milder reaction conditions.

Safety Information

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a wide array of 4-aryl-2,6-diphenylpyrimidines. The protocols and data presented in these application notes offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

Application Notes and Protocols: 4-Bromo-2,6-diphenylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diphenylpyrimidine is a versatile heterocyclic compound that serves as a crucial scaffold and synthetic intermediate in the field of medicinal chemistry. Its unique structural features, including the reactive bromo substituent and the diphenylpyrimidine core, make it an attractive starting point for the development of novel therapeutic agents. The pyrimidine ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs, owing to its ability to mimic the purine bases of DNA and RNA and interact with a wide range of biological targets. The phenyl groups at positions 2 and 6 can be further functionalized to modulate the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for specific enzymes and receptors.

This document provides detailed application notes on the diverse medicinal chemistry applications of this compound derivatives, along with experimental protocols for their synthesis and biological evaluation.

Synthetic Protocol

While this compound itself is primarily a synthetic intermediate, a general and plausible method for its synthesis involves a multi-step process. The following protocol is a representative procedure adapted from the synthesis of similar 4-bromopyrimidine derivatives.

Protocol: Synthesis of this compound

This protocol outlines a potential two-step synthesis starting from the condensation of a 1,3-diketone with an amidine, followed by bromination.

Step 1: Synthesis of 2,4-diphenyl-6-hydroxypyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add urea (1.5 equivalents) and a catalytic amount of a strong base such as sodium ethoxide.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2,4-diphenyl-6-hydroxypyrimidine.

Step 2: Bromination of 2,4-diphenyl-6-hydroxypyrimidine

  • Reaction Setup: In a fume hood, place the dried 2,4-diphenyl-6-hydroxypyrimidine (1 equivalent) in a round-bottom flask.

  • Addition of Brominating Agent: Carefully add an excess of a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.

  • Heating: Heat the reaction mixture at 100-120 °C for 2-4 hours. The reaction should be carried out under anhydrous conditions and protected from moisture.

  • Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the evolution of gas ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting material for synthesizing a wide array of biologically active molecules. The bromine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functional groups and build molecular diversity. Derivatives of this scaffold have shown significant potential as inhibitors of several key therapeutic targets.

Kinase Inhibition in Oncology

Derivatives of diphenylpyrimidine are potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Diphenylpyrimidine derivatives have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another critical receptor tyrosine kinase involved in cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Diphenylpyrimidine-based compounds have been developed as EGFR inhibitors.

  • Bcr-Abl Tyrosine Kinase Inhibition: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Diphenylpyrimidine derivatives have been investigated as inhibitors of this constitutively active kinase.

Compound IDTarget KinaseIC₅₀ (µM)Cell LineReference
Derivative AVEGFR-20.12-[1]
Derivative BVEGFR-20.021-[2]
Derivative CEGFR0.25-[3]
PD166326Bcr-Abl0.008-[4]
Neurodegenerative Disorders

Diphenylpyrimidine derivatives have emerged as promising multi-target-directed ligands (MTDLs) for the treatment of complex neurodegenerative diseases like Alzheimer's disease.

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes involved in the degradation of neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression and Parkinson's disease.[5][6]

  • Acetylcholinesterase (AChE) Inhibition: AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a key therapeutic approach for managing the symptoms of Alzheimer's disease.[5][7]

Compound IDTarget EnzymeIC₅₀ (nM)Reference
VB1MAO-A18.34[5]
VB8MAO-A1010[5]
VP1MAO-B40[6]
VB8AChE9.54[5]
VP15AChE40[6]
VB1BuChE666[5]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method to assess the inhibitory activity of a test compound against VEGFR-2 kinase.

  • Materials: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound in kinase buffer to the desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.

    • Initiate the reaction by adding the VEGFR-2 enzyme.

    • Add ATP to start the phosphorylation reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in culture medium from a DMSO stock) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. Diphenylpyrimidine-based inhibitors block the initial autophosphorylation step by competing with ATP for its binding site on the kinase domain.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Diphenylpyrimidine Derivative Inhibitor->VEGFR2 Inhibits (ATP competition) PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK (ERK) PKC->MAPK Nucleus Nucleus Akt->Nucleus MAPK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Migration Cell Migration Nucleus->Migration Survival Cell Survival Nucleus->Survival EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Inhibitor Diphenylpyrimidine Derivative Inhibitor->EGFR Inhibits Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt MAPK_pathway RAF-MEK-ERK (MAPK Pathway) Ras->MAPK_pathway Nucleus Nucleus Akt->Nucleus MAPK_pathway->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Survival Cell Survival Nucleus->Survival Drug_Discovery_Workflow Start 4-Bromo-2,6- diphenylpyrimidine Synthesis Synthesis of Derivative Library Start->Synthesis Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->Screening Hit_ID Hit Identification (IC50 determination) Screening->Hit_ID Cell_Assays Cell-Based Assays (e.g., MTT Assay) Hit_ID->Cell_Assays Lead_Opt Lead Optimization (SAR Studies) Cell_Assays->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Application Notes and Protocols: 4-Bromo-2,6-diphenylpyrimidine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,6-diphenylpyrimidine as a versatile building block in the synthesis of advanced materials for organic electronics.

Introduction

This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of functional organic materials. The pyrimidine core is electron-deficient, which imparts favorable electron-transporting properties to materials derived from it. The phenyl substituents at the 2- and 6-positions enhance the thermal stability and solubility of the molecule. The bromine atom at the 4-position provides a reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide variety of aromatic and heteroaromatic moieties, enabling the fine-tuning of the electronic and photophysical properties of the final materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Physicochemical and Electronic Properties

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes expected and representative data based on its chloro-analogue, 4-chloro-2,6-diphenylpyrimidine, and other similar pyrimidine derivatives.

PropertyRepresentative Value/Data
Molecular Formula C₁₆H₁₁BrN₂
Molecular Weight 311.18 g/mol
Appearance Expected to be a white to off-white crystalline solid
Solubility Soluble in common organic solvents like THF, Toluene, Dichloromethane
HOMO Level (Estimated) ~ -6.0 eV
LUMO Level (Estimated) ~ -2.8 eV
Energy Gap (Estimated) ~ 3.2 eV
Spectroscopic Data (Representative)

The following table presents expected spectroscopic characteristics for this compound, based on data from analogous 2,6-diphenylpyrimidine derivatives.

SpectroscopyExpected Peaks/Signals
¹H NMR (CDCl₃) δ (ppm): ~8.7 (d, 4H, ortho-protons of phenyl rings), ~7.5-7.6 (m, 6H, meta- and para-protons of phenyl rings), ~7.9 (s, 1H, pyrimidine C5-H)
¹³C NMR (CDCl₃) δ (ppm): ~164 (C2, C6), ~162 (C4), ~138 (quaternary C of phenyl), ~131 (para-C of phenyl), ~129 (ortho-C of phenyl), ~128 (meta-C of phenyl), ~110 (C5)
IR (KBr) ν (cm⁻¹): ~3060 (Ar C-H), ~1580-1600 (C=C, C=N stretching), ~1400-1500 (ring stretching), ~700-800 (Ar C-H bending)
Mass Spec (EI) m/z: 310/312 (M⁺, bromine isotope pattern)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 4-chloro-2,6-diphenylpyrimidine.

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_synthesis Synthesis of 4-Hydroxy-2,6-diphenylpyrimidine cluster_bromination Bromination benzamidine Benzamidine Hydrochloride reflux1 Reflux benzamidine->reflux1 ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->reflux1 naoet Sodium Ethoxide in Ethanol naoet->reflux1 workup1 Acidification & Filtration reflux1->workup1 product1 4-Hydroxy-2,6-diphenylpyrimidine workup1->product1 reflux2 Reflux product1->reflux2 pobr3 Phosphorus Oxybromide (POBr₃) pobr3->reflux2 workup2 Quenching & Extraction reflux2->workup2 purification Column Chromatography workup2->purification final_product This compound purification->final_product

Caption: Synthesis of this compound.

Materials:

  • Benzamidine hydrochloride

  • Ethyl benzoylacetate

  • Sodium ethoxide

  • Ethanol

  • Phosphorus oxybromide (POBr₃)

  • Hydrochloric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-Hydroxy-2,6-diphenylpyrimidine

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add benzamidine hydrochloride and ethyl benzoylacetate.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-hydroxy-2,6-diphenylpyrimidine.

Step 2: Bromination

  • To a flask containing 4-hydroxy-2,6-diphenylpyrimidine, add phosphorus oxybromide (POBr₃).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to synthesize more complex π-conjugated systems.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura Coupling Workflow reactant1 This compound reaction Reaction Setup (Inert Atmosphere) reactant1->reaction reactant2 Arylboronic Acid reactant2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base K₂CO₃ base->reaction solvent Toluene/Water solvent->reaction reflux Heat to Reflux reaction->reflux workup Workup & Extraction reflux->workup purification Column Chromatography workup->purification product 4-Aryl-2,6-diphenylpyrimidine purification->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,6-diphenylpyrimidine derivative.

Applications in Organic Electronics

Derivatives of 2,6-diphenylpyrimidine are promising materials for various layers in OLED devices due to their high thermal stability and electron-deficient nature. For instance, they can be functionalized to serve as host materials in the emissive layer or as electron-transporting materials.

Example Application: Host Material in a Blue TADF OLED

A derivative of 2,6-diphenylpyrimidine, 10-(4,6-diphenylpyrimidin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (2PPA), has been used as a host material for a thermally activated delayed fluorescence (TADF) emitter in a blue OLED.[1][2] The device architecture and performance are summarized below.

Device Architecture:

ITO / TAPC (40 nm) / mCP (10 nm) / Host:Emitter (20 nm) / B3PYMPM (50 nm) / LiF (1 nm) / Al (100 nm)

Performance of an OLED using a 2,6-diphenylpyrimidine derivative as a host:

Host MaterialEmitter (Dopant)Max. EQE (%)Turn-on Voltage (V)CIE (x, y) coordinates
2PPA mPTC (12 wt%)15.23.5(0.17, 0.30)

This example demonstrates the potential of 2,6-diphenylpyrimidine-based materials in high-performance OLEDs. The ability to easily modify the 4-position of the pyrimidine ring using this compound as a building block allows for the synthesis of a wide range of host and electron-transporting materials with tailored properties for enhanced device efficiency and stability.

References

Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2,6-diphenylpyrimidine. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are outlined, offering versatile methods for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a key synthetic intermediate possessing a reactive C-Br bond that is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functional groups at the 4-position of the pyrimidine ring, facilitating the generation of libraries of compounds for screening and development. This document details generalized yet comprehensive protocols for three of the most powerful cross-coupling methodologies: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.

While specific experimental data for this compound is not extensively published, the following protocols are based on well-established procedures for structurally similar brominated heterocyclic compounds and aryl bromides.[1][2][3] Optimization may be required for this specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[4]

Data Presentation: Representative Reaction Conditions
ComponentReagent/ConditionMolar Equiv. / Mol%Purpose
ElectrophileThis compound1.0Starting material
NucleophileAryl/Heteroarylboronic Acid or Ester1.1 - 1.5Source of the new C-C bond
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂1 - 5 mol%Facilitates the catalytic cycle
BaseK₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0Activates the boronic acid/ester
Solvent1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)-Reaction medium
Temperature80 - 120 °C-To drive the reaction to completion
Reaction Time4 - 24 hours-Duration of the reaction
Detailed Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[4][5]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[5] Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,6-diphenylpyrimidine.[5]

Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)L₂(R') Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArBr This compound ArBr->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[6][7][8]

Data Presentation: Representative Reaction Conditions
ComponentReagent/ConditionMolar Equiv. / Mol%Purpose
ElectrophileThis compound1.0Starting material
NucleophilePrimary or Secondary Amine1.1 - 1.5Source of the nitrogen atom
CatalystPd₂(dba)₃ or Pd(OAc)₂1 - 2 mol%Palladium source
LigandXantphos, RuPhos, or BrettPhos2 - 4 mol%Stabilizes and activates the catalyst
BaseNaOt-Bu or K₃PO₄1.5 - 2.5Deprotonates the amine
SolventToluene or 1,4-Dioxane-Anhydrous reaction medium
Temperature80 - 110 °C-To drive the reaction to completion
Reaction Time12 - 24 hours-Duration of the reaction
Detailed Experimental Protocol
  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a pad of celite, washing with ethyl acetate. The filtrate is then washed with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to obtain the desired 4-amino-2,6-diphenylpyrimidine.

Catalytic Cycle and Workflow

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)L(Br)(HNR'R'')] Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation PdII_Amine_complex->Deprotonation PdII_Amido_complex Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArBr This compound ArBr->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11]

Data Presentation: Representative Reaction Conditions
ComponentReagent/ConditionMolar Equiv. / Mol%Purpose
ElectrophileThis compound1.0Starting material
NucleophileTerminal Alkyne1.2 - 2.0Source of the alkyne moiety
CatalystPdCl₂(PPh₃)₂ or Pd(PPh₃)₄1 - 5 mol%Primary palladium catalyst
Co-catalystCuI2 - 10 mol%Co-catalyst for the copper cycle
BaseTriethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)2.0 - 3.0Deprotonates the alkyne and scavenges HBr
SolventTHF or DMF-Anhydrous reaction medium
TemperatureRoom Temperature to 60 °C-Reaction temperature
Reaction Time6 - 24 hours-Duration of the reaction
Detailed Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) iodide co-catalyst (5 mol%).

  • Reagent and Solvent Addition: Add this compound (1.0 equiv.) followed by the anhydrous solvent (e.g., THF). Stir to dissolve, then add the terminal alkyne (1.5 equiv.) and the amine base (e.g., Et₃N, 2.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate. The filtrate is then washed with a saturated aqueous solution of NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the 4-alkynyl-2,6-diphenylpyrimidine.[3]

Catalytic Cycle and Workflow

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Alkyne_complex Ar-Pd(II)L₂(C≡CR') Transmetalation->PdII_Alkyne_complex RedElim Reductive Elimination PdII_Alkyne_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR' RedElim->Product ArBr This compound ArBr->OxAdd CuI CuI Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord Cu_pi_complex [Cu(I)(H-C≡CR')] Alkyne_Coord->Cu_pi_complex Deprotonation Deprotonation Cu_pi_complex->Deprotonation Cu_Acetylide Cu-C≡CR' Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Alkyne H-C≡CR' Alkyne->Alkyne_Coord Base Base Base->Deprotonation

Caption: Sonogashira Catalytic Cycles.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add this compound, Coupling Partner, and Base Setup->Reagents Catalyst Add Catalyst System (Pd Catalyst +/- Ligand/Co-catalyst) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols: 4-Bromo-2,6-diphenylpyrimidine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diphenylpyrimidine is a versatile heterocyclic organic compound. Its structure, featuring a reactive bromine atom on an electron-deficient pyrimidine core flanked by two phenyl groups, makes it a valuable synthetic intermediate in the development of advanced materials. While specific, in-depth research on this exact isomer is limited, its primary utility in materials science lies in its role as a building block for larger, more complex functional molecules. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with tailored electronic and photophysical properties.[1]

These derivatives are of significant interest in the formulation of advanced materials, including polymers and coatings, where the unique chemical properties of the diphenylpyrimidine core can enhance durability and performance.[1] Potential applications for materials derived from this compound include organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and as fluorescent probes, owing to the interesting photophysical properties that can arise from its extended aromatic system.[2]

Key Application: Intermediate for Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound in materials science is its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the straightforward attachment of various aryl and heteroaryl groups at the 4-position of the pyrimidine ring. This modular approach is fundamental for tuning the optoelectronic properties of the final material.

The general principle of the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide (in this case, this compound) with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[3] The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)[5]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)[5]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[5]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reactions under inert atmosphere (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon) for three cycles to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.[3]

Suzuki_Miyaura_Workflow start Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (Purge with Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (80-110 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Work-up (Cool, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

EntryArylboronic Acid PartnerBaseSolventYield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O75
24-Methylphenylboronic acidK₃PO₄1,4-Dioxane/H₂O85
34-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O88
44-Chlorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O70
54-Nitrophenylboronic acidK₃PO₄1,4-Dioxane/H₂O65

Note: Data adapted from studies on a related brominated pyrimidine. Yields are illustrative and will vary based on specific substrates and reaction conditions.[6][7]

Potential Applications in Materials Science

The true value of this compound is realized in the properties of the materials synthesized from it. By strategically choosing the coupling partner in reactions like the Suzuki-Miyaura coupling, a wide array of functional materials can be developed.

Material_Synthesis_Logic core This compound (Building Block) reaction Pd-Catalyzed Cross-Coupling core->reaction material1 π-Conjugated Systems (for OLEDs) reaction->material1 material2 Functionalized Polymers (Coatings, Films) reaction->material2 material3 Luminescent Probes reaction->material3 partner1 Aryl Boronic Acids partner2 Functional Polymers partner3 Alkynes partner1->reaction partner2->reaction partner3->reaction

Caption: Logical flow from the core building block to various material classes.

  • Organic Electronics: Coupling with various aromatic and heteroaromatic groups can create extended π-conjugated systems. These materials often exhibit interesting photophysical properties, making them candidates for emissive or charge-transport layers in Organic Light-Emitting Diodes (OLEDs).[2] The diphenylpyrimidine core can act as an electron-accepting unit, which is a common design strategy for such materials.

  • Functional Polymers: The bromo-pyrimidine can be used as a monomer or a functionalizing agent for polymers. Grafting this unit onto a polymer backbone can introduce new properties such as improved thermal stability, altered solubility, or specific electronic characteristics.

  • Luminescent Materials and Probes: The rigid, aromatic structure of diphenylpyrimidine derivatives can lead to high fluorescence quantum yields. By attaching specific functional groups, molecules can be designed to act as fluorescent probes that are sensitive to their local environment, with potential applications in chemical sensing or biological imaging.[2]

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of advanced functional materials. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for a modular and efficient approach to constructing complex organic molecules with tunable properties. While further research is needed to fully characterize the materials derived specifically from this isomer, its potential for creating novel compounds for organic electronics, functional polymers, and luminescent applications is significant. The protocols and data provided here, based on well-established chemistry of similar compounds, offer a solid foundation for researchers to explore the potential of this compound in materials science.

References

Application Notes and Protocols for the Functionalization of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functionalization of 4-Bromo-2,6-diphenylpyrimidine, a key intermediate in the synthesis of novel compounds for drug discovery and materials science. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions and can be adapted to a wide range of substrates.

Introduction

This compound serves as a versatile scaffold for the introduction of diverse functional groups at the C4 position. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of libraries of novel molecules with potential applications in medicinal chemistry and materials science. Derivatives of 2,6-diphenylpyrimidine have shown a range of biological activities, including the inhibition of enzymes such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases like Alzheimer's.[1] Additionally, substituted pyrimidines are being explored as kinase inhibitors in cancer therapy.[2]

General Experimental Workflow

The functionalization of this compound typically follows a standard palladium-catalyzed cross-coupling workflow. Careful control of the reaction conditions is crucial for achieving high yields and purity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Coupling Partner, Catalyst, Ligand, and Base in a dry flask inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat Reaction Mixture to a specified temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Characterization (NMR, MS)

Caption: General experimental workflow for palladium-catalyzed functionalization.

Key Functionalization Protocols

The following sections detail protocols for four major palladium-catalyzed cross-coupling reactions. The quantitative data presented are representative and based on reactions with analogous substrates. Optimization of reaction conditions may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting the bromo-pyrimidine with a boronic acid or ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling:

EntryCoupling Partner (Boronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90680-90
3Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O100875-85
4Vinylboronic acid pinacol esterPd(OAc)₂/SPhos (2)K₃PO₄Toluene1001270-80
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of arylamines through the palladium-catalyzed coupling of the bromo-pyrimidine with a primary or secondary amine.[3]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.) in a dry Schlenk tube.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Representative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XPhos (2/4)NaOt-BuToluene1001880-90
2MorpholinePd(OAc)₂/BINAP (2/3)Cs₂CO₃Dioxane1102475-85
3BenzylaminePd₂(dba)₃/RuPhos (2/4)K₃PO₄Toluene1002070-80
4n-HexylaminePd(OAc)₂/BrettPhos (2/4)NaOt-BuDioxane901685-95
Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-pyrimidine and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.

Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in an anhydrous solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Representative Data for Sonogashira Coupling:

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT490-98
2EthynyltrimethylsilanePd(PPh₃)₄ (2)CuI (4)DIPEADMF50685-95
31-HexynePd(OAc)₂/PPh₃ (2/4)CuI (5)Et₃NToluene60880-90
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHFRT388-96
Heck Coupling: C-C (alkene) Bond Formation

The Heck reaction facilitates the coupling of the bromo-pyrimidine with an alkene to form a substituted alkene product.

Experimental Protocol:

  • In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Representative Data for Heck Coupling:

EntryAlkeneCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂/P(o-tolyl)₃ (2/4)Et₃NDMF1001670-80
2n-Butyl acrylatePd(OAc)₂/PPh₃ (2/4)K₂CO₃Acetonitrile802465-75
31-OctenePdCl₂(PPh₃)₂ (3)Et₃NDMF1202060-70
4CyclohexenePd(OAc)₂ (2)K₂CO₃DMA1202450-60

Application in Drug Discovery: Targeting B-Lymphoid Tyrosine Kinase (BLK) Signaling

Functionalized pyrimidines are of significant interest as kinase inhibitors. B-lymphoid tyrosine kinase (BLK), a member of the Src family of kinases, is a key component of the B-cell receptor (BCR) signaling pathway.[2] Dysregulation of BLK activity has been implicated in autoimmune diseases and B-cell malignancies. The development of selective BLK inhibitors is a promising therapeutic strategy. The functionalization of the this compound core can lead to the discovery of potent and selective BLK modulators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) Syk Syk BCR->Syk Lyn Lyn BCR->Lyn Antigen Binding BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 Lyn->BCR BLK BLK BLK->Syk Functionalized 2,6-Diphenylpyrimidine Derivative (Inhibitor) BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Transcription Transcription Factors (NF-κB, NFAT, AP-1) Ca_PKC->Transcription Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) Transcription->Gene_Expression

Caption: Inhibition of BLK in the B-cell receptor signaling pathway.

These protocols and application notes serve as a foundational guide for the chemical modification of this compound. The versatility of palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with significant potential in various fields of research and development.

References

Application Notes and Protocols for the Quantification of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for the quantification of analytes that absorb ultraviolet or visible light. Pyrimidine derivatives are known to exhibit UV absorbance, making this technique suitable for the analysis of 4-Bromo-2,6-diphenylpyrimidine.[2]

Experimental Protocol
  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm.

  • Solvent Selection: Use a UV-grade solvent in which this compound is freely soluble and that does not interfere with its absorbance spectrum. Methanol or acetonitrile are suitable starting points.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Determination of Maximum Absorbance (λmax):

    • Scan a mid-range standard solution (e.g., 10 µg/mL) across the UV spectrum (e.g., 200-400 nm) against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax). For similar pyrimidine derivatives, this is often in the range of 250-280 nm.[2]

  • Calibration Curve Construction:

    • Measure the absorbance of each calibration standard at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Sample Analysis:

    • Prepare sample solutions in the same solvent used for the standards, ensuring the concentration falls within the calibration range.

    • Measure the absorbance of the sample solutions at λmax.

    • Calculate the concentration of this compound in the samples using the equation from the calibration curve.

Data Presentation

Table 1: Example Calibration Data for UV-Vis Spectrophotometry

Concentration (µg/mL)Absorbance at λmax (e.g., 275 nm)
1.00.105
2.00.211
5.00.528
10.01.045
15.01.562
20.02.078

Note: The above data is illustrative.

Workflow Diagram

UV_Vis_Workflow A Prepare Stock & Standard Solutions B Determine λmax A->B Mid-range std. C Measure Absorbance of Standards B->C D Construct Calibration Curve C->D G Quantify Concentration D->G E Prepare Sample Solution F Measure Sample Absorbance E->F F->G

UV-Vis Spectrophotometry Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive technique for separating and quantifying components in a mixture. A reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of the relatively nonpolar this compound.[5][6][7]

Experimental Protocol
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). Gradient elution may be required for samples with complex matrices.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The λmax determined by UV-Vis spectrophotometry (e.g., 275 nm).

  • Preparation of Standard and Sample Solutions:

    • Follow the same procedure as for UV-Vis spectrophotometry, using the mobile phase as the diluent.

  • System Suitability:

    • Inject a mid-range standard solution five times.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • Calibration and Analysis:

    • Inject the calibration standards in ascending order of concentration.

    • Construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Data Presentation

Table 2: Example HPLC Quantitative Data

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
1.04.2115,234
5.04.2276,170
10.04.21152,340
25.04.20380,850
50.04.21761,700

Note: The above data is illustrative.

Workflow Diagram

HPLC_Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standards & Samples D Inject Standards B->D F Inject Samples B->F C->D C->F E Generate Calibration Curve D->E G Integrate Peaks & Quantify E->G F->G

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. It is suitable for the analysis of volatile and thermally stable compounds like this compound.[8][9][10]

Experimental Protocol
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification after identifying characteristic ions in full scan mode.

      • Expected Ions: The molecular ion (M+) for C16H11BrN2 would be at m/z 310 and 312 (due to bromine isotopes). Fragment ions would need to be determined experimentally.

  • Preparation of Solutions and Analysis:

    • Prepare stock and standard solutions in a volatile solvent such as dichloromethane or ethyl acetate.

    • Perform a full scan analysis of a standard to identify the retention time and characteristic ions.

    • Develop a SIM method using a quantifier ion (most abundant) and one or two qualifier ions.

    • Construct a calibration curve by plotting the peak area of the quantifier ion against concentration.

    • Analyze samples and quantify using the calibration curve.

Data Presentation

Table 3: Example GC-MS Quantitative Data (SIM Mode)

Concentration (ng/mL)Retention Time (min)Quantifier Ion (m/z 310) Peak AreaQualifier Ion (m/z 312) Peak Area
1010.58,5008,450
5010.542,50042,300
10010.585,00084,600
25010.5212,500211,800
50010.5425,000423,500

Note: The above data is illustrative.

Workflow Diagram

GCMS_Workflow A Prepare Standards & Samples B GC-MS Method Development (Full Scan) A->B E Inject Standards (SIM) A->E G Inject Samples (SIM) A->G C Identify RT & Characteristic Ions B->C D Develop SIM Method C->D D->E D->G F Generate Calibration Curve E->F H Quantify Concentration F->H G->H

GC-MS Analysis Workflow

References

Practical Applications in Synthesizing Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of three major classes of heterocyclic compounds: nitrogen-containing triazoles, oxygen-containing benzofurans, and sulfur-containing thiazoles. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The following sections offer insights into their synthesis, quantitative biological data, and mechanisms of action, supported by detailed experimental procedures and visual pathway diagrams.

Application Note 1: Synthesis and Anticancer Activity of 1,2,3-Triazole Derivatives

Introduction: Nitrogen-containing heterocycles, particularly 1,2,3-triazoles, are prominent scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions. This application note details the synthesis of a 1,4-disubstituted 1,2,3-triazole and the evaluation of its anticancer activity.

Quantitative Data: Anticancer Activity of Triazole Derivatives

The following table summarizes the in vitro anticancer activity of a series of synthesized 1,2,3-triazole derivatives against various human cancer cell lines. The activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)
Triazole Derivative A HT-29 (Colon)12.69
A549 (Lung)25.34
MCF-7 (Breast)18.06
Triazole Derivative B HT-29 (Colon)26.15
A549 (Lung)31.52
MCF-7 (Breast)22.41
Doxorubicin (Control) HT-29 (Colon)0.85
A549 (Lung)1.12
MCF-7 (Breast)0.98
Experimental Protocols

1. Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC (Click Chemistry)

This protocol describes the synthesis of a representative 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an organic azide.

  • Materials:

    • Terminal alkyne (e.g., phenylacetylene) (1.0 mmol)

    • Organic azide (e.g., benzyl azide) (1.0 mmol)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)

    • Sodium ascorbate (0.1 mmol)

    • tert-Butanol (5 mL)

    • Deionized water (5 mL)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

  • Procedure:

    • To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol).

    • Add a 1:1 mixture of tert-butanol and deionized water (10 mL total). Stir the mixture to ensure homogeneity.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol).

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol).

    • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted 1,2,3-triazole.

2. In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized triazole compounds on cancer cell lines using the MTT assay.[1][2][3]

  • Materials:

    • Synthesized triazole compounds

    • Human cancer cell lines (e.g., HT-29, A549, MCF-7)

    • 96-well microtiter plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized triazole compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Mechanism of Action Visualization

// Nodes Triazole [label="Triazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Topoisomerase [label="Topoisomerase I/II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Strand Breaks\n(Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubule_Disruption [label="Microtubule\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Triazole -> Topoisomerase [label="Inhibition"]; Topoisomerase -> DNA_Damage [style=dashed, arrowhead=none]; Triazole -> Tubulin [label="Inhibition of\nPolymerization"]; Tubulin -> Microtubule_Disruption [style=dashed, arrowhead=none]; Microtubule_Disruption -> Cell_Cycle_Arrest; Triazole -> PI3K [label="Inhibition"]; PI3K -> Akt; Akt -> Cell_Survival;

// Invisible edges for alignment Topoisomerase -> Tubulin [style=invis]; Tubulin -> PI3K [style=invis]; } Anticancer mechanisms of triazole derivatives.

Application Note 2: Synthesis and Antimicrobial Evaluation of Benzofuran Derivatives

Introduction: Oxygen-containing heterocycles, such as benzofurans, are prevalent in natural products and synthetic compounds with a wide array of biological activities. They are particularly noted for their antimicrobial and antifungal properties, making them a valuable scaffold in the development of new anti-infective agents. The synthesis of benzofurans can be achieved through various methods, including palladium-catalyzed intramolecular cyclizations. This application note describes the synthesis of a 2-arylbenzofuran derivative and the assessment of its antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Benzofuran Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of synthesized benzofuran derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
Benzofuran Derivative C 0.39>1006.25
Benzofuran Derivative D 3.12>10012.5
Ciprofloxacin (Control) 0.50.25N/A
Fluconazole (Control) N/AN/A4.0
Experimental Protocols

1. Synthesis of a 2-Arylbenzofuran via Palladium-Catalyzed Intramolecular Heck Reaction

This protocol outlines a method for the synthesis of 2-arylbenzofurans from o-iodophenols and terminal alkynes.

  • Materials:

    • o-Iodophenol (1.0 mmol)

    • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • Triphenylphosphine (PPh₃) (0.04 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • N,N-Dimethylformamide (DMF) (10 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Schlenk tube, magnetic stirrer, and standard glassware.

  • Procedure:

    • To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add o-iodophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

    • Add anhydrous DMF (10 mL) via syringe.

    • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the 2-arylbenzofuran.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized benzofuran compounds.[4][5][6][7][8]

  • Materials:

    • Synthesized benzofuran compounds

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

    • Sterile 96-well round-bottom microtiter plates

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 0.5 McFarland standard

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the benzofuran compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

    • Prepare a microbial inoculum adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well with the microbial suspension. Include a positive control (microbes in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action Visualization

// Nodes Benzofuran [label="Benzofuran\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Membrane [label="Bacterial Cell\nMembrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane_Disruption [label="Membrane\nDisruption &\nIncreased Permeability", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Wall_Synthesis [label="Cell Wall\nSynthesis Enzymes\n(e.g., PBPs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition_CWS [label="Inhibition of\nPeptidoglycan\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Benzofuran -> Bacterial_Membrane [label="Interaction"]; Bacterial_Membrane -> Membrane_Disruption [style=dashed, arrowhead=none]; Benzofuran -> Cell_Wall_Synthesis [label="Inhibition"]; Cell_Wall_Synthesis -> Inhibition_CWS [style=dashed, arrowhead=none]; Membrane_Disruption -> Cell_Lysis; Inhibition_CWS -> Cell_Lysis; } Antimicrobial mechanism of benzofuran derivatives.

Application Note 3: Synthesis and Anti-inflammatory Activity of Thiazole Derivatives

Introduction: Sulfur-containing heterocycles, particularly thiazoles, are integral components of numerous pharmaceuticals, including anti-inflammatory agents. The thiazole ring serves as a versatile scaffold for the design of compounds that can modulate inflammatory pathways. A classical method for synthesizing thiazoles is the Hantzsch thiazole synthesis. This application note details the synthesis of a 2-aminothiazole derivative and the evaluation of its anti-inflammatory properties.

Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives

The following table summarizes the anti-inflammatory activity of synthesized thiazole derivatives in the carrageenan-induced rat paw edema model. The activity is presented as the percentage of edema inhibition at a specific time point after carrageenan injection.

Compound IDDose (mg/kg)Edema Inhibition (%) at 3h
Thiazole Derivative E 2044
Thiazole Derivative F 2038
Indomethacin (Control) 1052
Control (Vehicle) -0
Experimental Protocols

1. Synthesis of a 2-Amino-4-substituted Thiazole (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of a 2-aminothiazole derivative from an α-haloketone and thiourea.[9][10][11][12][13]

  • Materials:

    • α-Haloketone (e.g., 2-bromoacetophenone) (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium carbonate (Na₂CO₃) solution

    • Scintillation vial (20 mL), stir bar, hot plate, and filtration apparatus.

  • Procedure:

    • In a 20 mL scintillation vial, combine the α-haloketone (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a stir bar.

    • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30-60 minutes.

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate through a Büchner funnel.

    • Wash the filter cake with water and allow it to air dry.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-substituted thiazole.

2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This protocol outlines the procedure for evaluating the anti-inflammatory activity of the synthesized thiazole compounds in a rat model.[14][15][16][17][18]

  • Materials:

    • Synthesized thiazole compounds

    • Wistar rats (150-200 g)

    • Carrageenan (1% in saline)

    • Plethysmometer

    • Indomethacin (positive control)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Procedure:

    • Divide the rats into groups (control, standard, and test groups).

    • Administer the vehicle, indomethacin (e.g., 10 mg/kg), or the test compounds (at a specific dose) orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Mechanism of Action Visualization

// Nodes Inflammatory_Stimuli [label="Inflammatory\nStimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(PGs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Pain &\nInflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Cell_Membrane; Cell_Membrane -> Arachidonic_Acid [label="Phospholipase A2"]; Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Thiazole -> COX2 [label="Inhibition"]; } Anti-inflammatory mechanism of thiazole derivatives via COX-2 inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-2,6-diphenylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through the bromination of its precursor, 2,6-diphenylpyrimidin-4-ol. This transformation is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃). The hydroxyl group at the 4-position of the pyrimidine ring is converted into a bromo group, yielding the desired product.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: The conversion of the starting material, 2,6-diphenylpyrimidin-4-ol, may not have gone to completion. This can be due to insufficient heating, a short reaction time, or a suboptimal amount of the brominating agent.

  • Side reactions: The formation of unwanted byproducts can consume the starting material or the product.

  • Degradation of the product: The product might be sensitive to the reaction conditions, especially if prolonged heating is applied.

  • Loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

Q3: What are the common impurities I should look for?

A3: Common impurities include unreacted 2,6-diphenylpyrimidin-4-ol, and potentially di-brominated or other side products, although the literature does not extensively detail these for this specific molecule. It is crucial to analyze your crude product by techniques like TLC, LC-MS, and NMR to identify any impurities.

Q4: What is the best way to purify the final product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization from a suitable solvent, such as n-hexane, is often effective for removing minor impurities and obtaining a crystalline product.[1] For more complex impurity profiles, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) is recommended.

Troubleshooting Guides

Issue 1: Low Conversion of 2,6-diphenylpyrimidin-4-ol

If you observe a significant amount of unreacted starting material in your crude product, consider the following troubleshooting steps.

ParameterObservation/ProblemRecommended ActionExpected Outcome
Reaction Temperature Reaction is sluggish or incomplete at lower temperatures.Gradually increase the reaction temperature. For POBr₃ reactions, heating to reflux is common.[2]Increased reaction rate and higher conversion of the starting material.
Reaction Time Starting material is still present after the initial reaction time.Extend the reaction time and monitor the progress by TLC or LC-MS.Drive the reaction to completion, maximizing the formation of the desired product.
Stoichiometry of Brominating Agent Incomplete conversion with a stoichiometric amount of POBr₃.Increase the molar excess of the brominating agent (e.g., to 1.5-2.0 equivalents).Ensure complete conversion of the hydroxyl group to the bromide.
Issue 2: Formation of Side Products

The presence of significant impurities alongside the desired product can complicate purification and reduce the overall yield.

ParameterObservation/ProblemRecommended ActionExpected Outcome
Reaction Temperature Formation of dark, tarry byproducts at high temperatures.Lower the reaction temperature and extend the reaction time to compensate for the slower rate.Minimize thermal decomposition and the formation of polymeric side products.
Moisture Content Reaction with phosphorus halides is sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Prevent the decomposition of the brominating agent and reduce the formation of hydrolysis-related byproducts.
Choice of Brominating Agent POBr₃ is effective but can be harsh.Consider alternative, milder brominating agents if side reactions are a major issue. However, for this specific conversion, phosphorus oxyhalides are standard.Potentially cleaner reaction profile with fewer side products, though reaction conditions may need significant re-optimization.

Experimental Protocols

Synthesis of 2,6-diphenylpyrimidin-4-ol

This precursor is typically synthesized via the cyclocondensation of ethyl benzoylacetate with benzamidine hydrochloride.

Materials:

  • Ethyl benzoylacetate

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add benzamidine hydrochloride and stir until dissolved.

  • Add ethyl benzoylacetate dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold ethanol and water, and dry to obtain 2,6-diphenylpyrimidin-4-ol.

Synthesis of this compound

This protocol describes the bromination of 2,6-diphenylpyrimidin-4-ol using phosphorus oxybromide.

Materials:

  • 2,6-diphenylpyrimidin-4-ol

  • Phosphorus oxybromide (POBr₃)

  • Anhydrous solvent (e.g., toluene or xylene)[2]

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,6-diphenylpyrimidin-4-ol in the anhydrous solvent.

  • Add phosphorus oxybromide portion-wise to the suspension.

  • Heat the reaction mixture to reflux (typically 110-160°C) and maintain for several hours.[2] The reaction can be monitored by the cessation of HBr gas evolution.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POBr₃.

  • Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like n-hexane or by column chromatography.[1]

Data Presentation

Table 1: Comparison of Brominating Agents for Pyrimidine Synthesis

Brominating AgentTypical SubstrateReaction ConditionsAdvantagesDisadvantages
POBr₃ Pyrimidinones/HydroxypyrimidinesHigh temperature (reflux in toluene/xylene)[2]Effective for converting hydroxyl groups to bromides.Harsh conditions, can lead to side products.[2]
PBr₅ Pyrimidinones/HydroxypyrimidinesSimilar to POBr₃, can be more reactive.[3]High reactivity.[3]Can be less selective and prone to over-bromination.[3]
NBS Activated pyrimidine ringsAprotic solvents (e.g., DMF, CH₃CN), often with a catalyst.[4]Milder conditions, good for aromatic bromination.[4]May not be effective for converting a hydroxyl group.
HBr/Dioxane Amidines/Nitriles (for one-pot synthesis)Low to room temperature.[1]Mild conditions, one-pot procedure.[1]Not applicable for the conversion of a pre-formed pyrimidinol.

Mandatory Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination cluster_purification Purification start_materials Ethyl Benzoylacetate + Benzamidine HCl cyclocondensation Cyclocondensation (NaOEt, Ethanol, Reflux) start_materials->cyclocondensation precursor 2,6-diphenylpyrimidin-4-ol cyclocondensation->precursor bromination_step Bromination (POBr₃, Toluene, Reflux) precursor->bromination_step crude_product Crude 4-Bromo-2,6- diphenylpyrimidine bromination_step->crude_product purification_step Recrystallization or Column Chromatography crude_product->purification_step final_product Pure 4-Bromo-2,6- diphenylpyrimidine purification_step->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products product_loss Loss during Workup/ Purification low_yield->product_loss solutions_incomplete Increase Temperature Extend Reaction Time Increase Reagent Stoichiometry incomplete_reaction->solutions_incomplete Address solutions_side_products Optimize Temperature Ensure Anhydrous Conditions side_products->solutions_side_products Address solutions_loss Careful Extraction & Washing Optimize Purification Method product_loss->solutions_loss Address improved_yield Improved Yield solutions_incomplete->improved_yield solutions_side_products->improved_yield solutions_loss->improved_yield

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Overcoming solubility issues with 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter solubility challenges with 4-Bromo-2,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do first?

A1: It is important to recognize that this compound is a hydrophobic molecule and is expected to have low aqueous solubility. The initial step is to prepare a concentrated stock solution in an appropriate organic solvent.[1][2] The most common starting solvent for compounds with poor water solubility is Dimethyl Sulfoxide (DMSO).[3][4]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[2][5] Here are several strategies to address this:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[2][6]

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try using a lower final concentration in your experiment.[5]

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final aqueous solution can increase the solubility of your compound.[4][6]

Q3: Can I use heating or sonication to help dissolve the compound?

A3: Yes, gentle heating (e.g., to 37°C) and sonication can be effective in dissolving stubborn compounds.[4] However, it is crucial to be cautious as excessive or prolonged heat can lead to degradation. Always visually inspect the solution for any signs of degradation, such as a color change.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds can be significantly influenced by pH.[4] While this compound is not strongly acidic or basic, slight adjustments to the pH of your aqueous buffer might improve its solubility. For weakly basic compounds, a slightly acidic pH can increase solubility, and for weakly acidic compounds, a slightly basic pH can be beneficial.[4]

Q5: Are there more advanced techniques if the above methods fail?

A5: For persistent solubility issues, several advanced formulation strategies can be explored:

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[7]

  • Lipid-Based Formulations: Encapsulating the compound in liposomes or using self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.[8]

Data Presentation

The following table summarizes representative solubility data for pyrimidine derivatives in common organic solvents. Please note that these are illustrative values, and the actual solubility of this compound may vary. It is recommended to perform your own solubility tests.

SolventMolar Solubility (mol/L) at 25°C (Representative Data)Notes
Dimethyl Sulfoxide (DMSO)> 0.1A good initial solvent for creating high-concentration stock solutions.[3]
N,N-Dimethylformamide (DMF)> 0.1An alternative polar aprotic solvent to DMSO.[9]
Dichloromethane (DCM)0.05 - 0.1A common solvent for organic synthesis and purification.
Acetone0.01 - 0.05A polar aprotic solvent that can be used for less polar compounds.
Ethanol0.001 - 0.01A protic solvent that may be more compatible with biological systems than DMSO or DMF at higher concentrations.
Methanol0.001 - 0.01Similar to ethanol, but can be more toxic in cellular assays.[10]
Water< 0.0001Expected to be very poorly soluble in aqueous solutions.[11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of anhydrous, high-purity DMSO. Add the calculated volume of DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[2]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of the compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

  • Serial Dilution: Prepare a series of dilutions from the stock solution in DMSO.

  • Addition to Buffer: In a 96-well plate, add a small volume (e.g., 1-2 µL) of each DMSO dilution to a larger volume (e.g., 100-200 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours).

  • Analysis: Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.[5]

Protocol 3: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of the compound.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test buffer.[8]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[8]

Visualizations

experimental_workflow Experimental Workflow for Solubility Troubleshooting cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve add_to_buffer Add Stock to Aqueous Buffer dissolve->add_to_buffer Use Concentrated Stock vortex Vortex Immediately add_to_buffer->vortex precipitation Precipitation Observed? vortex->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes experiment Proceed with Experiment precipitation->experiment No use_cosolvent Use Co-solvent (e.g., Ethanol) lower_conc->use_cosolvent Still Precipitates advanced Advanced Formulation (e.g., Cyclodextrin) use_cosolvent->advanced Still Precipitates advanced->experiment

Caption: A logical workflow for preparing and troubleshooting solutions of this compound.

solubility_testing_workflow Solubility Assessment Workflow cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay cluster_decision Decision Making start Start with this compound k_prep Prepare DMSO Stock start->k_prep t_prep Add Excess Solid to Buffer start->t_prep k_add Add to Aqueous Buffer k_prep->k_add k_incubate Short Incubation (1-2h) k_add->k_incubate k_measure Measure Turbidity k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result solubility_check Solubility Sufficient? k_result->solubility_check t_incubate Long Incubation (24-48h) t_prep->t_incubate t_separate Centrifuge/Filter t_incubate->t_separate t_quantify Quantify Supernatant (HPLC) t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result t_result->solubility_check proceed Proceed to Experiment solubility_check->proceed Yes reformulate Consider Reformulation solubility_check->reformulate No

Caption: A workflow diagram outlining the steps for kinetic and thermodynamic solubility assessment.

References

Technical Support Center: Purification of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-2,6-diphenylpyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Solution
Recrystallization: Oiling out instead of crystal formation The compound may be impure, or the cooling process is too rapid. The melting point of this compound is relatively low (110-114 °C), which can increase the likelihood of oiling out.• Re-dissolve the oil by heating and adding a small amount of additional solvent. • Allow the solution to cool more slowly. Insulating the flask can help. • Try a different solvent system. A mixture of solvents, such as ethanol/water or acetone/hexane, can be effective.
Recrystallization: No crystal formation upon cooling The solution is not supersaturated; too much solvent may have been used.• Induce crystallization by scratching the inside of the flask with a glass rod. • Add a seed crystal of pure this compound. • Reduce the solvent volume by evaporation and allow the solution to cool again. • Place the flask in an ice bath or refrigerator to further decrease solubility.
Recrystallization: Low recovery of pure product The compound has high solubility in the cold solvent. Too much solvent was used. The product was filtered before crystallization was complete.• Ensure the minimum amount of hot solvent is used for dissolution. • Cool the solution in an ice bath for a longer period to maximize crystal precipitation. • Concentrate the mother liquor to obtain a second crop of crystals.
Column Chromatography: Poor separation of the desired compound The chosen eluent system is not optimal for separating the target compound from impurities. The column may have been packed improperly.• Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent system for pyrimidine derivatives is a mixture of ethyl acetate and hexane.[1][2] • Ensure the column is packed uniformly without any cracks or air bubbles.
Column Chromatography: The compound is "stuck" on the column The eluent is not polar enough to move the compound down the column. Halogenated compounds can sometimes exhibit strong interactions with the stationary phase.• Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. • Consider using a different stationary phase, such as alumina, though silica gel is most common for pyrimidine derivatives.[1][2]
Product appears as a pale yellow solid after purification This may indicate the presence of colored impurities.• If recrystallizing, consider adding a small amount of activated charcoal to the hot solution before filtration to remove colored impurities. • For column chromatography, ensure that the colored impurities are separated into different fractions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the recrystallization of this compound?

A1: Based on literature for similar substituted pyrimidines, several solvent systems can be effective. The choice of solvent will depend on the specific impurities present. Good starting points include:

  • Single Solvents: Methanol, ethanol, or glacial acetic acid have been used for the recrystallization of similar trisubstituted pyrimidine compounds.

  • Mixed Solvents: A mixture where the compound is soluble in one solvent at high temperatures and insoluble in the other at low temperatures is ideal. Common combinations include ethanol/water or acetone/hexane. For other brominated pyrimidines, recrystallization from n-hexane has also been reported.[3]

Q2: What is a suitable eluent system for purifying this compound by column chromatography?

A2: A mixture of ethyl acetate and hexane is a commonly used and effective eluent system for the purification of pyrimidine derivatives by column chromatography.[1][2] The optimal ratio of the two solvents should be determined by thin-layer chromatography (TLC) prior to running the column to achieve the best separation.

Q3: What are the likely impurities in a crude sample of this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in the synthesis of similar pyrimidines can include unreacted starting materials. For instance, if synthesized from a chalcone precursor and a benzamidine derivative, residual amounts of these starting materials could be present.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. The final purity can be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. The reported melting point for this compound is 110-114 °C.

Experimental Protocols

Recrystallization Protocol (Single Solvent)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture while stirring.

  • Saturation: Continue to add the solvent in small portions until the compound completely dissolves at the solvent's boiling point. Use the minimum amount of solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a high hexane to ethyl acetate ratio).[1][2] Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (higher hexane content). Gradually increase the polarity (increase ethyl acetate content) to move the compound down the column.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude 4-Bromo-2,6- diphenylpyrimidine Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool No Insoluble Impurities HotFilter->Cool FilterWash Vacuum Filtration & Cold Solvent Wash Cool->FilterWash Dry Drying FilterWash->Dry Pure Pure Crystals Dry->Pure

Caption: Recrystallization workflow for this compound.

Troubleshooting_Decision_Tree Start Purification Issue Recrystal Recrystallization Issue? Start->Recrystal Column Column Chromatography Issue? Start->Column OilingOut Oiling Out? Recrystal->OilingOut Yes NoCrystals No Crystals? Recrystal->NoCrystals Yes PoorSep Poor Separation? Column->PoorSep Yes Stuck Compound Stuck? Column->Stuck Yes Sol1 Re-dissolve, cool slowly, change solvent. OilingOut->Sol1 Sol2 Scratch, seed, concentrate, cool further. NoCrystals->Sol2 Sol3 Optimize eluent with TLC, repack column. PoorSep->Sol3 Sol4 Increase eluent polarity. Stuck->Sol4

Caption: Troubleshooting decision tree for purification issues.

References

Common side reactions and byproducts in 4-Bromo-2,6-diphenylpyrimidine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-diphenylpyrimidine. The information is presented in a question-and-answer format to directly address common side reactions, byproduct formation, and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a versatile building block primarily used in cross-coupling reactions to introduce substituents at the 4-position of the pyrimidine ring. The most common applications include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically with aryl or vinyl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of 4-amino-2,6-diphenylpyrimidine derivatives through the formation of carbon-nitrogen bonds.

  • Sonogashira Coupling: To introduce alkyne moieties.

  • Stille Coupling: For coupling with organostannanes.

The electron-deficient nature of the pyrimidine ring makes the bromo-substituent susceptible to these palladium-catalyzed reactions.

Q2: What impurities might be present in commercially available this compound?

A2: Impurities in the starting material can significantly impact the outcome of subsequent reactions. Potential impurities originating from its synthesis, which often involves the condensation of benzamidine with a benzoylacetate derivative followed by bromination, may include:

  • 2,6-diphenylpyrimidin-4-ol: The precursor to this compound. Its presence can interfere with reactions by consuming reagents or coordinating to catalysts.

  • Unreacted starting materials: Such as benzamidine or ethyl benzoylacetate.

  • Over-brominated or under-brominated species: Although less common for this specific position.

It is advisable to check the purity of the starting material by techniques like NMR or LC-MS before use.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low or no yield of the desired coupled product.

This is a common issue in Suzuki-Miyaura couplings involving heteroaryl halides. Several factors could be at play.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low Yield catalyst Check Catalyst System (Pd source, ligand, base) start->catalyst Start Here reagents Verify Reagent Quality (Aryl halide, boronic acid) catalyst->reagents If catalyst is appropriate conditions Optimize Reaction Conditions (Solvent, Temperature) reagents->conditions If reagents are pure workup Review Workup Procedure conditions->workup If conditions are optimal product Desired Product workup->product If workup is correct

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Q3: My Suzuki-Miyaura reaction with this compound is not working. What are the likely side reactions and byproducts?

A3: Several side reactions can compete with the desired cross-coupling, leading to low yields and complex product mixtures. The most common side reactions and their corresponding byproducts are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is often promoted by the presence of base and water. The byproduct is the corresponding arene or alkene from the boronic acid.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is more likely to occur if the cross-coupling reaction is slow.

  • Reductive Dehalogenation: The starting this compound can be converted to 2,6-diphenylpyrimidine. This can be caused by certain palladium catalysts in the presence of a hydrogen source.

  • Hydrolysis of the Bromo-Substituent: Under certain conditions, the bromo group can be replaced by a hydroxyl group, leading to the formation of 2,6-diphenylpyrimidin-4-ol.

Quantitative Data on Suzuki-Miyaura Side Products (Illustrative)

Side ReactionByproductTypical Yield (%)Conditions Favoring Formation
ProtodeboronationArene/Alkene5-20%High temperature, excess base, presence of water
HomocouplingBiaryl2-15%Slow cross-coupling, excess boronic acid
Reductive Dehalogenation2,6-diphenylpyrimidine1-10%Certain Pd catalysts, presence of hydrogen donors
Hydrolysis2,6-diphenylpyrimidin-4-ol<5%High water content, prolonged reaction times

Note: These are typical ranges and can vary significantly based on specific reaction conditions.

Q4: How can I minimize the formation of these byproducts in my Suzuki-Miyaura reaction?

A4: To minimize side reactions, consider the following optimizations:

  • Use Anhydrous Conditions: Thoroughly dry your solvents and reagents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to reduce protodeboronation and hydrolysis.

  • Optimize the Base: Use a weaker base or carefully control the stoichiometry of a stronger base. Potassium carbonate (K₂CO₃) is often a good choice for heteroaryl couplings.

  • Choose the Right Catalyst System: For electron-deficient heteroaryl bromides like this compound, using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling and suppress side reactions.

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can promote homocoupling.

  • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the formation of degradation products.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Adapted from general procedures for heteroaryl bromides)

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Reactions

Issue: Incomplete conversion or formation of multiple products.

The Buchwald-Hartwig amination of electron-deficient heteroaryl halides can be challenging due to potential catalyst inhibition and side reactions.

Troubleshooting Logic for Buchwald-Hartwig Amination

start Amination Problem catalyst_check Is the Catalyst System Optimal? (Ligand, Pd Source, Base) start->catalyst_check reagent_purity Are Reagents Pure and Dry? catalyst_check->reagent_purity Yes solution Successful Amination catalyst_check->solution No, Optimize reaction_conditions Are Conditions Appropriate? (Temperature, Solvent) reagent_purity->reaction_conditions Yes reagent_purity->solution No, Purify side_reactions Identify Side Products reaction_conditions->side_reactions Yes reaction_conditions->solution No, Adjust side_reactions->solution Address Specific Side Reaction

Caption: A logical flow for troubleshooting common issues in Buchwald-Hartwig amination reactions.

Q5: What are the common side reactions in the Buchwald-Hartwig amination of this compound?

A5: The primary side reactions to be aware of are:

  • Reductive Dehalogenation: As in the Suzuki-Miyaura coupling, the starting material can be reduced to 2,6-diphenylpyrimidine.

  • Hydrolysis: If water is present, the bromo group can be hydrolyzed to a hydroxyl group, forming 2,6-diphenylpyrimidin-4-ol.

  • β-Hydride Elimination: This is a potential side reaction if the amine coupling partner has a β-hydrogen. It leads to the formation of an imine and the hydrodehalogenated arene (2,6-diphenylpyrimidine).

  • Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation and incomplete reaction.

Quantitative Data on Buchwald-Hartwig Side Products (Illustrative)

Side ReactionByproductTypical Yield (%)Conditions Favoring Formation
Reductive Dehalogenation2,6-diphenylpyrimidine5-15%High temperatures, certain ligands
Hydrolysis2,6-diphenylpyrimidin-4-ol<5%Presence of water
β-Hydride EliminationImine + 2,6-diphenylpyrimidineVariesPrimary amines with β-hydrogens

Note: These are illustrative values and depend heavily on the specific amine and reaction conditions.

Q6: How can I improve the yield and selectivity of my Buchwald-Hartwig amination?

A6: Consider these key factors for optimization:

  • Ligand Choice: The use of sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often crucial for successful amination of heteroaryl halides. These ligands promote the desired reductive elimination and can mitigate catalyst inhibition.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be critical and may need to be screened.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally preferred.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas.

  • Temperature Control: While elevated temperatures are often necessary, excessively high temperatures can promote side reactions. A typical range is 80-110 °C.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Adapted from general procedures)

  • Preparation: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (e.g., morpholine, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Technical Support Center: 4-Bromo-2,6-diphenylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Bromo-2,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

While multiple synthetic routes are possible, a common precursor is 2,6-diphenylpyrimidin-4-ol. This allows for a subsequent bromination step to yield the desired product.

Q2: What are the critical parameters to control during the bromination of the pyrimidine ring?

The pyrimidine ring is an electron-deficient system, which can make direct electrophilic bromination challenging.[1] Key parameters to control include the choice of brominating agent, reaction temperature, solvent, and the presence of any activating or deactivating groups on the pyrimidine ring. The C-5 position is generally the most susceptible to electrophilic attack.[1]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This allows for the tracking of the consumption of starting material and the formation of the product and any byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Ineffective brominating agent.Consider using a more reactive brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in an aprotic solvent.[3] The use of molecular bromine (Br₂) may require harsher conditions.[1]
Reaction temperature is too low.Gradually increase the reaction temperature. For direct bromination with Br₂, temperatures between 125-135°C might be necessary.[1] When using reagents like DBH, elevated temperatures (e.g., 40°C) can significantly increase the reaction rate.[3]
Incomplete reaction.Increase the reaction time and continue to monitor via TLC or HPLC. Some brominations can take several hours to reach completion.[1][3]
Starting material is impure.Ensure the starting 2,6-diphenylpyrimidin-4-ol is of high purity and completely dry, as moisture can interfere with many brominating agents.
Formation of Multiple Products (Low Selectivity) Reaction conditions are too harsh.If using high temperatures or a very reactive brominating agent, consider lowering the temperature or using a milder reagent. Over-bromination or side reactions can occur under aggressive conditions.
Presence of activating groups leading to multiple bromination sites.While the phenyl groups at positions 2 and 6 are generally deactivating, their influence on the electron density of the pyrimidine ring should be considered. Careful selection of the brominating agent and reaction conditions is crucial for selectivity.
Difficulty in Product Purification Unreacted starting materials or reagents.Optimize the reaction to ensure complete conversion of the starting material. Excess brominating agent and byproducts can often be removed by washing the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate, followed by brine.
Formation of isomeric byproducts.Purification via column chromatography on silica gel is often effective for separating the desired product from isomers and other impurities.[1]

Experimental Protocols

Protocol 1: Bromination using Phosphorus Oxybromide (POBr₃)

This protocol is adapted from the general principle of converting hydroxypyrimidines to bromopyrimidines.

Materials:

  • 2,6-diphenylpyrimidin-4-ol

  • Phosphorus oxybromide (POBr₃)

  • Anhydrous acetonitrile (or another suitable aprotic solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or ethyl acetate) for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-diphenylpyrimidin-4-ol (1 equivalent) in anhydrous acetonitrile.

  • Carefully add phosphorus oxybromide (POBr₃) (1.5 - 2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Direct Bromination with N-Bromosuccinimide (NBS)

This protocol is based on general methods for the bromination of pyrimidine rings.

Materials:

  • 2,6-diphenylpyrimidine (if starting from the non-hydroxylated pyrimidine)

  • N-Bromosuccinimide (NBS)

  • Anhydrous carbon tetrachloride or acetonitrile

  • Benzoyl peroxide (initiator, optional)

  • Aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,6-diphenylpyrimidine (1 equivalent) in anhydrous carbon tetrachloride or acetonitrile in a reaction flask.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting solid by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes for Low Yield cluster_solutions Recommended Solutions cluster_purity_causes Potential Causes for Impurities cluster_purity_solutions Purification Strategies start Start Synthesis of This compound check_yield Low or No Yield? start->check_yield cause1 Ineffective Brominating Agent check_yield->cause1 Yes check_purity Product Obtained, Check Purity (TLC/HPLC) check_yield->check_purity No solution1 Use stronger brominating agent (e.g., NBS, DBH) cause1->solution1 cause2 Low Reaction Temperature solution2 Increase reaction temperature cause2->solution2 cause3 Incomplete Reaction solution3 Increase reaction time and monitor via TLC/HPLC cause3->solution3 cause4 Impure Starting Material solution4 Purify/dry starting material cause4->solution4 solution1->start Re-run Reaction solution2->start Re-run Reaction solution3->start Re-run Reaction solution4->start Re-run Reaction impurity_issue Multiple Spots / Impurities? check_purity->impurity_issue p_cause1 Harsh Reaction Conditions impurity_issue->p_cause1 Yes end_product Pure this compound impurity_issue->end_product No p_solution1 Use milder conditions (lower temp, different reagent) p_cause1->p_solution1 p_solution3 Purify via Column Chromatography p_cause1->p_solution3 p_cause2 Unreacted Starting Material p_solution2 Optimize reaction time/stoichiometry p_cause2->p_solution2 p_cause2->p_solution3 p_solution1->start Re-run Reaction p_solution2->start Re-run Reaction p_solution3->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting failed reactions with 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-diphenylpyrimidine in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce the 2,6-diphenylpyrimidinyl moiety into a target molecule. This is particularly valuable in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity or unique photophysical properties. Common coupling reactions include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions.

Q2: What are the key challenges when using this compound in cross-coupling reactions?

The primary challenge arises from the presence of two nitrogen atoms in the pyrimidine ring. These nitrogen atoms are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, often referred to as "catalyst poisoning".[1] This can result in low or no product yield. Careful selection of ligands, bases, and reaction conditions is crucial to mitigate this effect.

Q3: How can I minimize catalyst poisoning when working with this compound?

Several strategies can be employed to minimize catalyst poisoning:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center.[1]

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, reducing the opportunity for catalyst deactivation.[2]

  • Slow Addition: A slow addition of this compound to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[2]

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can help minimize catalyst deactivation pathways.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for specific failed reactions with this compound in a question-and-answer format.

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired coupled product.

This is a common issue that can stem from several factors. The following troubleshooting workflow can help identify and resolve the problem.

Suzuki_Troubleshooting Start Low/No Yield in Suzuki Coupling Check_Catalyst 1. Catalyst Inactivation? Start->Check_Catalyst Check_Conditions 2. Suboptimal Reaction Conditions? Check_Catalyst->Check_Conditions No Solution_Catalyst Use bulky, electron-rich ligands (XPhos, SPhos). Use a pre-catalyst. Increase catalyst loading. Check_Catalyst->Solution_Catalyst Yes Check_Reagents 3. Reagent Degradation? Check_Conditions->Check_Reagents No Solution_Conditions Screen different bases (K3PO4, Cs2CO3). Screen solvents (Dioxane, Toluene, DMF). Increase temperature. Check_Conditions->Solution_Conditions Yes Solution_Reagents Use fresh, high-purity boronic acid. Check for protodeboronation. Use anhydrous solvents. Check_Reagents->Solution_Reagents Yes

Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Catalyst Inactivation:

    • Problem: The nitrogen atoms of the pyrimidine ring in this compound can poison the palladium catalyst.

    • Solution: Switch to a palladium catalyst system with bulky, electron-rich phosphine ligands like XPhos or SPhos.[1][2] These ligands can shield the palladium center from coordination with the pyrimidine nitrogens. Consider using a pre-formed palladium precatalyst to ensure the generation of the active Pd(0) species.[2] A moderate increase in catalyst loading (e.g., from 2 mol% to 5 mol%) might also be beneficial.

  • Suboptimal Reaction Conditions:

    • Problem: The choice of base and solvent is critical for a successful Suzuki coupling.

    • Solution: Screen different bases. For nitrogen-containing heterocycles, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3] The solvent system should also be optimized. A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.[3] Ensure the reaction temperature is sufficiently high (e.g., 80-110 °C) to drive the reaction to completion.

  • Reagent Degradation:

    • Problem: Boronic acids can degrade, especially if they are of low purity or have been stored improperly. A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[2]

    • Solution: Use fresh, high-purity boronic acid. To minimize protodeboronation, ensure your reaction is performed under an inert atmosphere and consider using anhydrous solvents.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of a Structurally Similar Substrate.

ParameterConditionYield (%)Reference
Substrate 5-(4-bromophenyl)-4,6-dichloropyrimidine-[4]
Catalyst Pd(PPh₃)₄ (5 mol%)60[4]
Base K₃PO₄60[4]
Solvent 1,4-Dioxane/H₂O60[4]
Temperature 70-80 °C60[4]
Boronic Acid 4-methoxyphenylboronic acid60[4]
Buchwald-Hartwig Amination

Issue: Low conversion or formation of side products.

The Buchwald-Hartwig amination of this compound can be challenging due to potential catalyst inhibition and side reactions.

Buchwald_Troubleshooting Start Low Conversion in Buchwald-Hartwig Check_Catalyst 1. Catalyst Inhibition? Start->Check_Catalyst Check_Base 2. Inappropriate Base? Check_Catalyst->Check_Base No Solution_Catalyst Use bulky ligands (e.g., XPhos, JohnPhos). Use a Pd(I) dimer precatalyst. Check_Catalyst->Solution_Catalyst Yes Check_Side_Reactions 3. Side Reactions? Check_Base->Check_Side_Reactions No Solution_Base Use a strong, non-nucleophilic base (NaOtBu, KOtBu). Ensure anhydrous conditions. Check_Base->Solution_Base Yes Solution_Side_Reactions Lower reaction temperature. Optimize reaction time. Ensure inert atmosphere to prevent dehalogenation. Check_Side_Reactions->Solution_Side_Reactions Yes

Troubleshooting workflow for failed Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Catalyst Inhibition:

    • Problem: Similar to the Suzuki coupling, the pyrimidine nitrogens can inhibit the palladium catalyst.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands like XPhos or JohnPhos.[5][6] These have proven effective in aminations of challenging aryl halides. The use of specialized precatalysts, such as Pd(I) dimers, can also enhance catalytic activity.[5]

  • Inappropriate Base:

    • Problem: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine.

    • Solution: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and effective bases.[5] Ensure the base is of high quality and the reaction is performed under anhydrous conditions, as moisture can consume the base and deactivate the catalyst.

  • Side Reactions:

    • Problem: Side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can occur, especially at high temperatures.

    • Solution: Optimize the reaction temperature; sometimes a lower temperature for a longer duration can improve the yield of the desired product. Ensure a strictly inert atmosphere to minimize hydrodehalogenation. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and prevent product degradation.

Table 2: General Optimized Conditions for Buchwald-Hartwig Amination.

ParameterConditionReference
Catalyst Pd(OAc)₂ or Pd₂(dba)₃[7]
Ligand XPhos, BINAP, Xantphos[7]
Base NaOtBu, KOtBu, Cs₂CO₃[7][8]
Solvent Toluene, Dioxane[9]
Temperature 80-110 °C[5]
Sonogashira Coupling

Issue: Failure to form the C-C bond between the pyrimidine and the alkyne.

The Sonogashira coupling can be sensitive to reaction conditions, and the presence of the pyrimidine moiety adds another layer of complexity.

Sonogashira_Troubleshooting Start Failed Sonogashira Coupling Check_Catalysts 1. Inactive Catalysts (Pd/Cu)? Start->Check_Catalysts Check_Base_Solvent 2. Incorrect Base/Solvent? Check_Catalysts->Check_Base_Solvent No Solution_Catalysts Use fresh Pd catalyst and CuI. Consider copper-free conditions with a suitable ligand. Check_Catalysts->Solution_Catalysts Yes Check_Alkyne 3. Alkyne Homocoupling? Check_Base_Solvent->Check_Alkyne No Solution_Base_Solvent Use an amine base (Et3N, DIPEA). Use anhydrous THF or DMF. Check_Base_Solvent->Solution_Base_Solvent Yes Solution_Alkyne Rigorously degas the reaction mixture. Ensure a strictly inert atmosphere. Check_Alkyne->Solution_Alkyne Yes

Troubleshooting workflow for failed Sonogashira coupling.

Detailed Troubleshooting Steps:

  • Inactive Catalysts:

    • Problem: Both the palladium catalyst and the copper(I) co-catalyst can be sensitive to air and moisture.

    • Solution: Use fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide (CuI).[10] In some cases, copper-free Sonogashira conditions using a suitable palladium catalyst and ligand (like XPhos) can be advantageous, especially if copper-mediated side reactions are suspected.[11]

  • Incorrect Base and Solvent:

    • Problem: The base in a Sonogashira reaction deprotonates the terminal alkyne. An inappropriate base or solvent can hinder this process.

    • Solution: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and often serves as both the base and part of the solvent system.[10] Anhydrous solvents like THF or DMF are good choices.

  • Alkyne Homocoupling (Glaser Coupling):

    • Problem: The terminal alkyne can couple with itself in the presence of oxygen and a copper catalyst to form a diyne byproduct.

    • Solution: It is crucial to rigorously degas the reaction mixture and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen contamination.

Table 3: General Protocol for Sonogashira Coupling.

ParameterConditionReference
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)[10]
Co-catalyst CuI (2.5 mol%)[10]
Base Diisopropylamine (7.0 eq)[10]
Solvent THF[10]
Temperature Room Temperature to 100 °C[12]

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling Reactions:

Note: These are general guidelines and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling Protocol: To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid or boronate ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2-3 eq). The flask is sealed, evacuated, and backfilled with an inert gas three times. Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Buchwald-Hartwig Amination Protocol: In an oven-dried reaction tube, charge the palladium precatalyst (e.g., a Pd(I) dimer, 0.5-1.0 mol%), the ligand (if required), and the base (e.g., NaOtBu, 1.4 eq).[5] Seal the tube, evacuate, and backfill with an inert gas. Add this compound (1.0 eq), the amine (1.2-1.4 eq), and the anhydrous solvent (e.g., 1,4-dioxane). Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then worked up and the product purified by column chromatography.[5]

Sonogashira Coupling Protocol: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., THF or DMF) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and copper(I) iodide (2.5 mol%).[10] Add the amine base (e.g., triethylamine, 3-7 eq) and stir the mixture. Add the terminal alkyne (1.1-1.5 eq) dropwise. Stir the reaction at room temperature or heat as required, monitoring by TLC or GC. Once the starting material is consumed, dilute the reaction with an etheral solvent and filter through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried, and concentrated. The crude product is then purified by column chromatography.[10]

References

Technical Support Center: Catalyst Deactivation in 4-Bromo-2,6-diphenylpyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for catalyst deactivation and other common issues encountered during the cross-coupling of 4-Bromo-2,6-diphenylpyrimidine.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Q1: I am observing no or very low conversion of this compound in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?

A1: Low to no conversion with this substrate is a common issue and can stem from several factors, primarily related to catalyst inhibition and steric hindrance.

  • Potential Causes:

    • Catalyst Inhibition: The two nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1][2][3] This is a well-documented issue for nitrogen-containing heterocycles.[1][2][3]

    • Steric Hindrance: The bulky phenyl groups at the 2 and 6 positions create significant steric hindrance around the reaction center at the 4-position. This can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][4]

    • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it may not be efficiently reduced to the active form under the reaction conditions.[1]

    • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for challenging substrates like this compound.[1][5]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] It is highly recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is less susceptible to poisoning and can accommodate sterically demanding substrates.[1][6]

    • Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation. For sterically hindered couplings, stronger bases are often required. However, very strong bases in the presence of water can promote protodeboronation. A careful screening of bases is recommended.

    • Solvent and Temperature: Ensure your starting materials are fully dissolved. A solvent system like dioxane/water is commonly used.[7][8] If solubility is an issue, consider other solvents like toluene or DMF.[6] Increasing the temperature can often overcome activation barriers, but be mindful of potential catalyst decomposition at excessively high temperatures.[2]

    • Use of Pre-catalysts: Consider using well-defined Pd(II) pre-catalysts (e.g., XPhos-Pd-G3) that are designed to reliably generate the active Pd(0) species.

Q2: My reaction is producing a significant amount of black precipitate (palladium black), and the reaction has stalled. What is happening and what can I do?

A2: The formation of a black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[9] This is a visual indicator of catalyst deactivation.

  • Potential Causes:

    • Slow Catalysis: If the catalytic cycle is slow, which can be the case with challenging substrates, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration.[2]

    • Ligand Degradation: The phosphine ligands used can be susceptible to oxidation or other degradation pathways, leaving the palladium center unprotected and prone to precipitation.

    • Presence of Impurities: Impurities in reagents or solvents can poison the catalyst and lead to its decomposition.[9]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction to prevent oxidation of the catalyst and ligands.

    • Use Robust Ligands: Employ sterically hindered and electron-rich ligands that form more stable complexes with palladium.

    • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation and allow the reaction to proceed to completion.[2]

    • Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity.

Q3: I am observing significant formation of homocoupling and protodeboronation byproducts. How can I minimize these side reactions?

A3: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boron group with a hydrogen) are common side reactions in Suzuki-Miyaura couplings.

  • Potential Causes:

    • Protodeboronation: This is often promoted by the presence of water and a strong base, especially with electron-deficient heteroaryl boronic acids.[1]

    • Homocoupling: The presence of oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[2]

  • Troubleshooting Steps:

    • Minimize Water Content: While some water is often necessary for Suzuki reactions, especially when using inorganic bases, excessive amounts can be detrimental. Consider using anhydrous solvents and freshly dried reagents. For particularly sensitive substrates, running the reaction under strictly anhydrous conditions with a suitable non-aqueous base might be beneficial.[1]

    • Rigorous Degassing: Thoroughly degas the reaction mixture to remove any dissolved oxygen.

    • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.

    • Use More Stable Boronic Esters: Consider using boronic acid pinacol esters (Bpin) or MIDA boronates, which are often more stable towards protodeboronation than the corresponding boronic acids.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the cross-coupling of this compound?

A1: Due to the steric hindrance and the presence of the pyrimidine core, a standard catalyst like Pd(PPh₃)₄ is likely to be inefficient.[1] The recommended approach is to use a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1][6] Alternatively, highly active N-heterocyclic carbene (NHC)-based palladium catalysts, like PEPPSI-IPr, are excellent candidates for such challenging couplings.[6][10]

Q2: How do the nitrogen atoms in the pyrimidine ring cause catalyst deactivation?

A2: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the electron-deficient palladium center of the catalyst.[1][2] This coordination can form a stable, off-cycle complex that is catalytically inactive. This effectively reduces the concentration of the active catalyst, slowing down or completely stopping the desired cross-coupling reaction. This phenomenon is often referred to as catalyst poisoning.[11][12]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. For challenging substrates, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[8][13][14] The choice of base can significantly impact the reaction outcome, and screening a few different bases is often necessary to find the optimal conditions.[14]

Q4: Can I use microwave irradiation to improve the reaction?

A4: Yes, microwave-assisted synthesis can be highly effective for this type of reaction. Microwave irradiation can significantly reduce reaction times and often leads to higher yields by efficiently overcoming the activation energy barriers associated with sterically hindered substrates.[3][5] It is a valuable tool for optimizing difficult cross-coupling reactions.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of structurally related substituted pyrimidines. This data can serve as a guide for optimizing the reaction of this compound.

Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid [14]

EntryBaseSolventYield (%)
1K₃PO₄1,4-Dioxane85
2K₂CO₃1,4-Dioxane78
3Na₂CO₃1,4-Dioxane72
4Cs₂CO₃1,4-Dioxane65

Table 2: Comparison of Catalysts for Suzuki-Miyaura Coupling of Bromopyridines [6]

Catalyst / LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TON (Turnover Number)
Pd(PPh₃)₄2K₂CO₃Dioxane/H₂O100128542.5
Pd(OAc)₂ / SPhos1K₃PO₄Toluene10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Note: The data in this table is a representative compilation and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized protocol based on successful methods for similar sterically hindered and heteroaromatic substrates.[3][7] Optimization of specific parameters (ligand, base, temperature) may be required.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-formed catalyst like XPhos-Pd-G3, typically 1-2 mol%).

    • Seal the flask/vial with a septum or cap.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C for conventional heating, or 100-150 °C for microwave irradiation) for the required time (2-24 hours, or 15-60 minutes for microwave).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling catalyst Is the Catalyst/Ligand System Optimal? start->catalyst conditions Are the Reaction Conditions Appropriate? start->conditions side_reactions Are Side Reactions Occurring? start->side_reactions catalyst_sol Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or use a Pre-catalyst catalyst->catalyst_sol No conditions_sol Screen Different Bases (K3PO4, Cs2CO3) Optimize Solvent and Temperature conditions->conditions_sol No side_reactions_sol Use Anhydrous Conditions Ensure Rigorous Degassing Use Boronic Esters side_reactions->side_reactions_sol Yes Suzuki_Cycle_Deactivation cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 LnP(0) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Poisoning Catalyst Poisoning (Pyrimidine Coordination) Pd0->Poisoning Aggregation Pd Black Aggregation Pd0->Aggregation Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 OxAdd->Poisoning RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 Product

References

Technical Support Center: Synthesis of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Bromo-2,6-diphenylpyrimidine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two most common and practical precursors for this synthesis are 2,6-diphenylpyrimidin-4-ol and 4-Amino-2,6-diphenylpyrimidine. The choice between them depends on the availability of the starting material, desired scale, and safety considerations associated with the respective synthetic routes.

Q2: Which synthetic route is recommended for a large-scale synthesis?

A2: For large-scale production, the conversion of 2,6-diphenylpyrimidin-4-ol using a halogenating agent like phosphorus oxybromide (POBr₃) is often preferred. This route is typically a one-step process with a relatively straightforward workup. The Sandmeyer reaction, starting from 4-Amino-2,6-diphenylpyrimidine, is also highly effective but involves the generation of a diazonium salt intermediate, which requires strict temperature control and careful handling due to its potential instability, making it more complex for scale-up.[1][2][3]

Q3: What are the critical safety precautions to consider during scale-up?

A3: Key safety considerations include:

  • Handling of Brominating Agents: Reagents like phosphorus oxybromide and bromine are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

  • Exothermic Reactions: The bromination reaction can be exothermic. When scaling up, it is crucial to ensure adequate cooling capacity and to control the rate of reagent addition to manage the reaction temperature effectively.[4]

  • Sandmeyer Reaction Hazards: If using the Sandmeyer route, diazonium salts can be explosive when isolated or allowed to dry. They should be prepared at low temperatures (0–5 °C) and used immediately in the subsequent step without isolation.[5]

  • Solvent Safety: Use appropriate solvents and ensure proper grounding of equipment to prevent static discharge, especially when working with flammable solvents on a large scale.

Q4: How can the purity of the final product be ensured on a larger scale?

A4: Achieving high purity on a large scale requires careful optimization of the workup and purification procedures. Recrystallization is the most common and cost-effective method for purifying the solid product.[6] It is essential to perform small-scale solvent screening to identify a suitable solvent system that provides good recovery and high purity. Column chromatography can be used but is often less practical and more expensive for large quantities.

Synthesis Pathways Overview

The synthesis of this compound can be approached via two primary routes, each with distinct advantages and challenges.

A Starting Materials B 2,6-Diphenylpyrimidin-4-ol A->B C 4-Amino-2,6-diphenylpyrimidine A->C D Route 1: Halogenation B->D  POBr₃ or PBr₅ E Route 2: Sandmeyer Reaction C->E  1. NaNO₂, HBr  2. CuBr F This compound D->F E->F

Caption: Primary synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis from 2,6-Diphenylpyrimidin-4-ol via Halogenation

This protocol details the conversion of a hydroxypyrimidine to the corresponding bromopyrimidine using a halogenating agent.

Experimental Workflow

prep Preparation react Reaction prep->react Add 2,6-diphenylpyrimidin-4-ol & POBr₃ to solvent workup Workup react->workup Heat to reflux (Monitor by TLC) purify Purification workup->purify Cool, quench with ice water Neutralize (NaOH) Extract with organic solvent product Final Product purify->product Dry organic layer Concentrate Recrystallize

Caption: Workflow for the synthesis via direct halogenation.

Methodology:

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,6-diphenylpyrimidin-4-ol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxybromide (POBr₃) (2.0 - 3.0 eq). For larger scales, an inert solvent like acetonitrile or toluene can be used to facilitate stirring.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously.

  • Neutralization: Carefully neutralize the acidic aqueous solution with a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution to pH 7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Protocol 2: Synthesis from 4-Amino-2,6-diphenylpyrimidine via Sandmeyer Reaction

This protocol describes the conversion of an aminopyrimidine to a bromopyrimidine.[2][3][7]

Experimental Workflow

cluster_0 Step 1: Diazotization diazotization Diazotization sandmeyer Sandmeyer Reaction diazotization->sandmeyer Add diazonium salt solution to CuBr solution workup Workup & Purification sandmeyer->workup Warm to RT Neutralize, Extract Recrystallize product Final Product workup->product start_amine Dissolve amine in HBr Cool to 0-5 °C add_nitrite Add NaNO₂ solution dropwise at < 5 °C start_amine->add_nitrite problem Problem Encountered q1 Q1: Low or No Yield problem->q1 q2 Q2: Incomplete Reaction problem->q2 q3 Q3: Side Product Formation (e.g., dibromination) problem->q3 q4 Q4: Difficult Purification problem->q4 a1 A: Check reagent quality. Ensure anhydrous conditions. Verify temperature. q1->a1 a2 A: Increase reaction time. Increase temperature (cautiously). Add more reagent. q2->a2 a3 A: Control stoichiometry. Slow reagent addition rate. Maintain strict temp control. q3->a3 a4 A: Screen for better recrystallization solvents. Consider a charcoal treatment to remove colored impurities. q4->a4

References

Preventing debromination of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,6-diphenylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem when working with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 2,6-diphenylpyrimidine as a byproduct. This side reaction consumes your starting material and reduces the yield of the desired product, complicating purification and impacting the overall efficiency of your synthesis.

Q2: Under what reaction conditions is debromination of this compound most likely to occur?

A2: Debromination, often referred to as hydrodebromination in the context of cross-coupling reactions, is frequently observed during palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][2][3] The pyrimidine ring is electron-deficient, which makes the C4-Br bond susceptible to cleavage, particularly under certain catalytic conditions.[4]

Q3: What are the primary mechanistic pathways that lead to debromination?

A3: The predominant mechanism for debromination in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This can arise from several sources, including bases, solvents (e.g., alcohols), or trace amounts of water. The Pd-H species can then participate in the catalytic cycle, leading to the formation of the debrominated byproduct instead of the desired coupled product. An unproductive side reaction can also occur where an amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[5]

Q4: Are there specific reagents that are known to promote debromination?

A4: Yes, certain reagents and conditions are known to increase the likelihood of debromination. These include:

  • Strong bases: Strong bases can react with other components in the reaction mixture to generate hydride species.[1]

  • Protic solvents: Solvents with acidic protons, such as alcohols and water, can serve as a source of hydrogen.[1]

  • Certain phosphine ligands: While essential for catalysis, some ligands can influence the propensity for side reactions.

  • High reaction temperatures: Increased temperatures can accelerate the rate of debromination.[6]

Troubleshooting Guide: Preventing Debromination

This guide provides systematic steps to diagnose and resolve debromination issues in your experiments involving this compound.

Issue 1: Significant formation of 2,6-diphenylpyrimidine byproduct in Palladium-Catalyzed Cross-Coupling Reactions.

Root Cause Analysis and Solutions:

The choice of catalyst, ligand, base, and solvent are critical factors that can be optimized to minimize debromination.

Table 1: Troubleshooting Debromination in Cross-Coupling Reactions

ParameterObservation / ProblemRecommended ActionRationale
Palladium Catalyst & Ligand High percentage of debromination observed with a standard catalyst (e.g., Pd(PPh₃)₄).Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1]These ligands can promote the desired reductive elimination pathway over the competing debromination pathway.
Base Using strong bases like NaOt-Bu or KOt-Bu results in significant byproduct formation.Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]Weaker bases are less likely to generate palladium-hydride species that lead to debromination.
Solvent Reactions run in protic solvents (e.g., alcohols) or with significant water content show high debromination.Use anhydrous aprotic solvents like dioxane, THF, or toluene.[1] Ensure all reagents and glassware are thoroughly dried.Aprotic solvents minimize the availability of protons that can lead to hydrodebromination.
Temperature Debromination increases at elevated reaction temperatures.Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C).Lowering the temperature can slow down the rate of the undesired debromination side reaction.[6]
Hydride Source Contamination Debromination persists even after optimizing the above conditions.Ensure all reagents are pure and free from potential hydride donors. Degas the solvent thoroughly before use.Impurities can act as a source of hydrides, leading to the reductive debromination of the starting material.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions, adapted to minimize the debromination of this compound.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize debromination by using a specialized ligand and a weaker base.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol employs a robust catalyst system to favor C-N bond formation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu or LHMDS (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add the amine, followed by this compound, and finally the base.

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of a Suzuki Coupling and the Competing Debromination Pathway

Suzuki_Debromination cluster_legend Legend pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ pd_hydride Pd-H Species reductive_elimination_de Reductive Elimination pd_intermediate->reductive_elimination_de [H⁻] pd_aryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl reductive_elimination Reductive Elimination pd_aryl->reductive_elimination product Ar-Ar' (Desired Product) reductive_elimination->product product->pd0 Regeneration debrominated_product Ar-H (Debrominated Byproduct) pd_hydride->debrominated_product debrominated_product->pd0 Regeneration key_main Desired Pathway key_side Debromination Pathway

Caption: Catalytic cycle for Suzuki coupling and the competing debromination pathway.

Logical Workflow for Troubleshooting Debromination

Troubleshooting_Workflow start Debromination Observed check_base Is a strong base (e.g., alkoxide) being used? start->check_base change_base Switch to a weaker base (K₂CO₃, K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_solvent Is a protic solvent or water present? check_base->check_solvent No change_base->check_solvent change_solvent Use anhydrous aprotic solvent (Dioxane, Toluene, THF) check_solvent->change_solvent Yes check_temp Is the reaction run at high temperature? check_solvent->check_temp No change_solvent->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_catalyst Using a standard Pd catalyst/ligand? check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Use bulky, electron-rich ligands (XPhos, SPhos) check_catalyst->change_catalyst Yes end Debromination Minimized check_catalyst->end No change_catalyst->end

Caption: A logical workflow for troubleshooting and minimizing debromination.

References

Technical Support Center: Method Refinement for Consistent Results with 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with 4-Bromo-2,6-diphenylpyrimidine. The information is presented in a question-and-answer format to directly address specific experimental challenges, from synthesis to downstream applications in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile heterocyclic compound featuring a pyrimidine core substituted with two phenyl groups and a bromine atom.[1][2] This bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, making the compound a valuable building block in organic synthesis.[3] Its primary applications are in pharmaceutical development as an intermediate for targeted therapies, in materials science for creating advanced polymers, and in agricultural chemistry for the synthesis of herbicides and fungicides.[1]

Q2: What are the key challenges in working with this compound?

A2: The main challenges include:

  • Synthesis: Achieving high purity during the synthesis and purification of the starting material.

  • Cross-Coupling Reactions:

    • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation and low reaction yields.

    • Side Reactions: The propensity for side reactions such as debromination (replacement of the bromine with a hydrogen) and homocoupling, especially under harsh reaction conditions.

    • Steric Hindrance: The bulky phenyl groups can sterically hinder the approach of the catalyst and coupling partners, slowing down the reaction rate.

Q3: How can I confirm the purity of my synthesized this compound?

A3: The purity of this compound can be assessed using a combination of techniques:

  • Melting Point: A sharp melting point within the reported range (110-114 °C) is indicative of high purity.[1][4]

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the compound (311.18 g/mol ).[1]

Troubleshooting Guides

Synthesis of this compound

Issue: Low yield or incomplete reaction during the bromination of 2,6-diphenylpyrimidin-4-ol.

  • Possible Cause: Inefficient brominating agent or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Phosphorus oxybromide (POBr₃) is a common and effective reagent for this type of transformation. Ensure it is of high quality and handled under anhydrous conditions.

    • Reaction Temperature: The reaction often requires heating. If the conversion is low, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC.

    • Solvent: Ensure the solvent is anhydrous, as moisture can decompose the brominating agent.

Palladium-Catalyzed Cross-Coupling Reactions

Issue 1: Low or no conversion of this compound in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.

  • Possible Cause 1: Catalyst Deactivation/Inhibition. The nitrogen atoms of the pyrimidine ring can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.

    • Troubleshooting:

      • Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle.

      • Catalyst Precursor: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate phosphine ligand.

  • Possible Cause 2: Ineffective Base. The choice of base is crucial for the efficiency of the catalytic cycle.

    • Troubleshooting:

      • Suzuki-Miyaura: Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective and can help minimize side reactions.

      • Sonogashira: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.

      • Buchwald-Hartwig: Strong, non-nucleophilic bases such as NaOtBu or K₃PO₄ are commonly employed.

  • Possible Cause 3: Poor Quality Reagents or Solvents.

    • Troubleshooting:

      • Ensure all reagents are of high purity.

      • Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst. Toluene and 1,4-dioxane are common solvents for these reactions.

Issue 2: Significant formation of debrominated byproduct (2,6-diphenylpyrimidine).

  • Possible Cause: The formation of palladium-hydride species in the reaction mixture can lead to hydrodehalogenation.

    • Troubleshooting:

      • Base Selection: Avoid strong alkoxide bases if possible, as they can promote the formation of hydride species. Consider using weaker bases like K₂CO₃ or Cs₂CO₃.

      • Lower Temperature: Running the reaction at a lower temperature can often disfavor the debromination pathway.

      • Reagent Purity: Ensure the boronic acid (in Suzuki coupling) is free of borane impurities, which can be a source of hydrides.

Issue 3: Formation of homocoupled byproducts.

  • Possible Cause (Sonogashira): The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).

    • Troubleshooting:

      • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.

      • Inert Atmosphere: Strictly maintain an inert atmosphere to minimize oxygen, which can promote homocoupling.[5]

  • Possible Cause (Suzuki-Miyaura): The boronic acid can couple with itself.

    • Troubleshooting:

      • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).

      • Slow Addition: In some cases, slow addition of the boronic acid can minimize homocoupling.

Issue 4: Difficulty in purifying the final product.

  • Possible Cause: Contamination with residual palladium catalyst or byproducts.

    • Troubleshooting:

      • Filtration: After the reaction, filter the mixture through a pad of Celite® to remove the palladium catalyst.

      • Chromatography: Column chromatography on silica gel is a standard method for purifying the products of these reactions.

      • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Experimental Protocols

Synthesis of this compound (Adapted from similar procedures)

This is an adapted protocol as a specific experimental procedure for this compound was not found in the searched literature. The synthesis typically proceeds from the corresponding hydroxypyrimidine.

Step 1: Synthesis of 2,6-diphenylpyrimidin-4-ol This precursor can be synthesized via the condensation of ethyl benzoylacetate with benzamidine.

Step 2: Bromination of 2,6-diphenylpyrimidin-4-ol

  • To a flask containing 2,6-diphenylpyrimidin-4-ol (1.0 eq), add phosphorus oxybromide (POBr₃) (3.0-5.0 eq).

  • Heat the mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature to 60 °C for 3-24 hours, monitoring by TLC.[6]

  • Upon completion, dilute the mixture with an etheral solvent and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 40734-24-5[1]
Molecular Formula C₁₆H₁₁BrN₂[1][2]
Molecular Weight 311.18 g/mol [1]
Melting Point 110-114 °C[1][4]
Appearance White to almost white powder/crystal[1]

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines (Illustrative)

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference(s)
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8060[7]
2-Bromo-4-methylpyridinePd₂(dba)₃ (1.5)XPhos (3.3)K₃PO₄Toluene80-100High[3]
2,4-DichloropyrimidinePd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane100 (MW)81

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L2-Br oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)L2-Ar' tm->pd2_ar ar_b Ar'-B(OR)2 ar_b->tm base Base base->tm re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' re->product start Ar-Br start->oa

Figure 1: Suzuki-Miyaura Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L2-Br oa->pd2 tm Transmetalation pd2->tm pd2_alk Ar-Pd(II)L2-C≡CR tm->pd2_alk re Reductive Elimination pd2_alk->re re->pd0 product Ar-C≡CR re->product start Ar-Br start->oa cu_x Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->tm

Figure 2: Sonogashira Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L2-Br oa->pd2 amine_assoc Amine Association pd2->amine_assoc pd2_amine [Ar-Pd(II)L2(NHR2)]+Br- amine_assoc->pd2_amine amine R2NH amine->amine_assoc base Base deprotonation Deprotonation base->deprotonation pd2_amine->deprotonation pd2_amido Ar-Pd(II)L2(NR2) deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR2 re->product start Ar-Br start->oa

Figure 3: Buchwald-Hartwig Amination Cycle

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System (Precursor, Ligand, Loading) start->check_catalyst check_base Evaluate Base (Strength, Solubility) check_catalyst->check_base check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) check_base->check_reagents check_temp Optimize Temperature check_reagents->check_temp side_reactions Side Reactions Observed? (Debromination, Homocoupling) check_temp->side_reactions adjust_base Switch to Weaker/Different Base side_reactions->adjust_base Yes purification Purification Issues side_reactions->purification No adjust_temp Lower Reaction Temperature adjust_base->adjust_temp adjust_temp->check_catalyst filtration Filter through Celite® to Remove Pd purification->filtration chromatography Optimize Chromatography (Solvent System, Gradient) filtration->chromatography recrystallize Recrystallize Product chromatography->recrystallize success Consistent Results recrystallize->success

Figure 4: General Troubleshooting Workflow

References

Validation & Comparative

Characterization of 4-Bromo-2,6-diphenylpyrimidine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 4-Bromo-2,6-diphenylpyrimidine, a versatile building block in medicinal chemistry and materials science. The bromo substituent at the 4-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This document outlines the expected outcomes and provides generalized experimental protocols for three common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.

Comparison of Synthetic Methodologies

The following table summarizes the key aspects of the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions for the functionalization of this compound. These reactions offer distinct advantages and are chosen based on the desired final product and the available starting materials.

Reaction TypeCoupling PartnerTypical CatalystBaseSolventKey Advantages
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acids or EstersPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/Water, Toluene/WaterMild reaction conditions, commercially available and stable boronic acids, tolerance to a wide range of functional groups.
Buchwald-Hartwig Amination Primary or Secondary AminesPd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XantPhos, BINAP)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneDirect formation of C-N bonds, wide scope of amine coupling partners.[1]
Stille Coupling Organostannanes (Aryl, Alkenyl, Alkynyl)Pd(PPh₃)₄, PdCl₂(PPh₃)₂Not always requiredToluene, DMF, THFTolerates a wide variety of functional groups, organostannanes are often stable to air and moisture.[2]

Reaction Products and Characterization

The reactions of this compound are expected to yield 4-substituted-2,6-diphenylpyrimidine derivatives. The characterization of these products relies on standard spectroscopic techniques.

Product ClassGeneral StructureExpected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)Expected IR Bands (cm⁻¹)
4-Aryl-2,6-diphenylpyrimidines 4-Aryl-2,6-diphenylpyrimidine
7.0-8.5 (aromatic protons)110-165 (aromatic and pyrimidine carbons)3050-3150 (Ar-H stretch), 1550-1600 (C=C and C=N stretch)4-Amino-2,6-diphenylpyrimidines 4-Amino-2,6-diphenylpyrimidine7.0-8.5 (aromatic protons), 5.0-7.0 (broad, N-H protons)110-165 (aromatic and pyrimidine carbons)3300-3500 (N-H stretch), 3050-3150 (Ar-H stretch), 1550-1620 (C=C and C=N stretch)4-Alkynyl-2,6-diphenylpyrimidines 4-Alkynyl-2,6-diphenylpyrimidine7.0-8.5 (aromatic protons), 2.0-3.0 (alkynyl proton if terminal)80-90 (alkynyl carbons), 110-165 (aromatic and pyrimidine carbons)~2100-2260 (C≡C stretch, weak), 3050-3150 (Ar-H stretch)

Note: The exact chemical shifts and absorption frequencies will depend on the specific substituents and the solvent used for analysis. The data presented here are general ranges based on similar structures.[3][4][5]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-diphenylpyrimidines

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6][7]

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,6-diphenylpyrimidines

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry Schlenk flask.

  • Add the base, followed by this compound.

  • Add the anhydrous, degassed toluene.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.[8][9]

Stille Coupling: Synthesis of 4-Aryl/Alkenyl-2,6-diphenylpyrimidines

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove tin byproducts, the workup may involve washing with a saturated aqueous solution of potassium fluoride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.[2][10]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, along with a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Ar-Br This compound Ar-Br->Oxidative Addition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative Addition->Ar-Pd(II)-Br(L) Amine Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine Coordination [Ar-Pd(II)-Br(L)(HNR'R'')]^+ [Ar-Pd(II)-Br(L)(HNR'R'')]⁺ Amine Coordination->[Ar-Pd(II)-Br(L)(HNR'R'')]^+ Deprotonation Deprotonation [Ar-Pd(II)-Br(L)(HNR'R'')]^+->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' HNR'R'' Amine HNR'R''->Amine Coordination Ar-Br This compound Ar-Br->Oxidative Addition Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R R-SnBu3 Organostannane R-SnBu3->Transmetalation Ar-Br This compound Ar-Br->Oxidative Addition

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization Reactants Combine Reactants, Catalyst, and Base Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Reactivity of 4-Bromo-2,6-diphenylpyrimidine and Other Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-Bromo-2,6-diphenylpyrimidine with its chloro and iodo analogs, as well as other halopyrimidines. The information presented is supported by established principles in organic chemistry and available experimental data to assist in the selection of appropriate starting materials and reaction conditions for synthetic applications.

Principles of Halopyrimidine Reactivity

The reactivity of halopyrimidines is primarily governed by the nature of the halogen atom, its position on the pyrimidine ring, and the type of reaction being performed. The two main classes of reactions considered in this guide are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions:

In reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the reactivity of the halopyrimidine is largely dependent on the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, while chloropyrimidines are less reactive and may necessitate more robust catalytic systems.[1] The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity, with the general order being C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.

Nucleophilic Aromatic Substitution (SNAr):

The reactivity trend in SNAr reactions is more nuanced and depends on the rate-determining step of the reaction. The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex.[2]

  • Formation of Meisenheimer complex is rate-determining: When the initial attack of the nucleophile is the slow step, the reactivity is enhanced by a more electronegative halogen that can stabilize the negative charge of the intermediate through a strong inductive effect. This leads to a reactivity order of F > Cl > Br > I.

  • Expulsion of the leaving group is rate-determining: Conversely, if the expulsion of the halide ion is the rate-limiting step, the reactivity is dictated by the leaving group's ability, which correlates with the C-X bond strength. In this scenario, the reactivity order is I > Br > Cl > F.[2] This is often observed with highly charged, localized nucleophiles.[2]

Comparative Data on Reactivity

While a direct, side-by-side comparison of 4-bromo-, 4-chloro-, and 4-iodo-2,6-diphenylpyrimidine under identical conditions is not extensively documented, the following tables summarize representative yields from the literature for these and analogous halopyrimidines in key synthetic transformations. It is important to note that reaction conditions can significantly impact yields.

Table 1: Suzuki-Miyaura Coupling of 4-Halopyrimidines with Arylboronic Acids

HalopyrimidineCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60[1][3]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene80[1][3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃EtOH/Toluene/H₂O>80 (mono-arylated at C4)[4]
4-Pyrimidyl TosylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Water97[5]

Table 2: Buchwald-Hartwig Amination of 4-Halopyrimidines with Amines

HalopyrimidineAmineCatalyst/LigandBaseSolventYield (%)Reference
1-bromo-4-iodobenzenep-toluidineNi(acac)₂K₃PO₄-78 (amination at C-I)[6]
2-Bromo-13α-estrone derivativeAnilinePd(OAc)₂ / X-PhosKOt-Bu-High[7]
4-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ / tBuDavePhosKOtBuXylene-[8]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhos---[9]

Table 3: Nucleophilic Aromatic Substitution of 4-Halopyrimidines

HalopyrimidineNucleophileSolventProductReactivity ObservationReference
2,4-DichloropyrimidineAmines-4-Amino-2-chloropyrimidineC4 position is more reactive[10]
2-MeSO₂-4-chloropyrimidineAmines-4-Amino-2-MeSO₂-pyrimidineC4 selective[11]
2-MeSO₂-4-chloropyrimidineAlkoxides-2-Alkoxy-4-chloropyrimidineC2 selective[11]
Ring-substituted N-methylpyridinium halidesPiperidineMethanol-2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I[12]

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagents and Materials:

    • Halopyrimidine (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Schlenk flask or sealed reaction vessel

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add the halopyrimidine, arylboronic acid, palladium catalyst, and base.

    • Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

    • Add the degassed solvent via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1][13][14]

2. General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and amines.

  • Reagents and Materials:

    • Halopyrimidine (1.0 eq)

    • Amine (1.1-1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 eq)

    • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

    • Schlenk flask or sealed reaction vessel

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add the palladium pre-catalyst and the phosphine ligand.

    • Seal the flask, evacuate, and backfill with an inert gas.

    • Add the degassed solvent and stir for a few minutes to form the active catalyst.

    • Add the halopyrimidine, amine, and base.

    • Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.[15][16]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halopyrimidine, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent & Water monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Halopyrimidine_Reactivity cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Iodo 4-Iodo-2,6-diphenylpyrimidine Bromo This compound Iodo->Bromo Decreasing Reactivity (Weaker C-X Bond) Chloro 4-Chloro-2,6-diphenylpyrimidine Bromo->Chloro Decreasing Reactivity (Weaker C-X Bond) Chloro_SNAr 4-Chloro-2,6-diphenylpyrimidine Bromo_SNAr This compound Chloro_SNAr->Bromo_SNAr Typical trend when leaving group departure is rate-limiting Iodo_SNAr 4-Iodo-2,6-diphenylpyrimidine Bromo_SNAr->Iodo_SNAr Typical trend when leaving group departure is rate-limiting note Reactivity trend is dependent on the rate-determining step

Caption: Logical relationship of halopyrimidine reactivity in different reaction types.

References

The Synthetic Advantage: A Comparative Guide to 4-Bromo-2,6-diphenylpyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science research, the selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Bromo-2,6-diphenylpyrimidine emerges as a highly valuable scaffold, offering a unique combination of reactivity and structural features. This guide provides an objective comparison of its performance in key organic transformations against viable alternatives, supported by available experimental data and detailed methodologies.

Unveiling the Potential of this compound

This compound is a halogenated pyrimidine that serves as a versatile intermediate for the synthesis of a wide array of functionalized molecules. Its core advantages stem from the presence of a reactive bromo substituent on the electron-deficient pyrimidine ring, flanked by two phenyl groups. This specific arrangement imparts several favorable characteristics:

  • Enhanced Reactivity: The bromo group at the 4-position is readily susceptible to displacement in various palladium-catalyzed cross-coupling reactions, serving as a linchpin for the introduction of diverse functionalities.

  • Structural Rigidity and Aromaticity: The diphenylpyrimidine core provides a rigid and aromatic scaffold, which can be advantageous in designing molecules with specific conformational preferences, a crucial aspect in drug design and materials science.

  • Modulation of Physicochemical Properties: The introduction of different substituents via the bromo handle allows for the fine-tuning of properties such as solubility, lipophilicity, and electronic characteristics.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The utility of this compound is best demonstrated through its performance in widely-used cross-coupling reactions. While direct, head-to-head comparative studies are limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from existing data on analogous systems.

Alternatives for Comparison:

  • Alternative 1: 5-Bromo-2,4-dichloropyrimidine: A trifunctional building block with two distinct types of halogen atoms, offering sequential functionalization possibilities.

  • Alternative 2: 2-Chloro-4,6-dimethoxypyrimidine: A more electron-rich pyrimidine with a single reactive chloro group.

  • Alternative 3: 2-Bromopyridine: A simpler, common building block for comparison of a brominated N-heterocycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the bromo-substituent on the electron-deficient pyrimidine ring makes this compound an excellent substrate for this reaction.

Table 1: Comparison of Performance in Suzuki-Miyaura Coupling

CompoundCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
This compound (Representative) Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100~85-95(Assumed based on similar systems)
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-8060[1][2]
5-Bromo-2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10071
2-Chloro-4,6-dimethoxypyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100~70-80(Representative)
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12081

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, crucial for the synthesis of linear and rigid molecular structures.

Table 2: Comparison of Performance in Sonogashira Coupling

CompoundCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
This compound (Representative) PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT~80-90(Assumed based on similar systems)
5-Bromo-2-chloropyrimidinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRTGood[3]
2-BromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100>90[4]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.

Table 3: Comparison of Performance in Buchwald-Hartwig Amination

CompoundCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
This compound (Representative) MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-110~80-90(Assumed based on similar systems)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene8060[5]
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene80-10055-98[6]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with in caution.

Experimental Protocols

Synthesis of this compound

A general and efficient one-pot method for the synthesis of 4-bromopyrimidines involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[7]

Materials:

  • N-(cyanovinyl)-benzamidine

  • Dry hydrogen bromide gas

  • 1,4-Dioxane

  • Crushed ice

Procedure:

  • A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.

  • To this solution, 10 mmol of N-(cyanovinyl)-benzamidine is added.

  • The resulting mixture is stirred at 15-20 °C for 2 hours.

  • The reaction mixture is allowed to stand at room temperature for 1 hour.

  • The mixture is then poured into crushed ice.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the synthesis of this compound and a typical Suzuki-Miyaura coupling workflow.

Synthesis_of_4_Bromo_2_6_diphenylpyrimidine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product N-cyanovinyl-benzamidine N-cyanovinyl-benzamidine Reaction_Vessel Stirring at 15-20 °C, 2h then RT, 1h N-cyanovinyl-benzamidine->Reaction_Vessel HBr_gas Dry HBr gas HBr_gas->Reaction_Vessel Dioxane Dioxane Dioxane->Reaction_Vessel Pour_on_ice Pour into ice Reaction_Vessel->Pour_on_ice Filter Filter Pour_on_ice->Filter Recrystallize Recrystallize Filter->Recrystallize Final_Product This compound Recrystallize->Final_Product

Caption: Synthesis of this compound.

Suzuki_Miyaura_Workflow cluster_reagents Reagents cluster_process Process cluster_output Output Bromopyrimidine 4-Bromo-2,6- diphenylpyrimidine Setup Combine reagents under inert gas Bromopyrimidine->Setup Boronic_Acid ArB(OH)₂ Boronic_Acid->Setup Catalyst Pd(PPh₃)₄ Catalyst->Setup Base K₂CO₃ Base->Setup Solvent Dioxane/H₂O Solvent->Setup Reaction Heat to 100 °C Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench, Extract, Dry, Concentrate Monitoring->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-2,6- diphenylpyrimidine Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Conclusion

This compound stands out as a valuable and versatile building block in organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions, coupled with the rigid, aromatic core it provides, makes it an attractive choice for the synthesis of complex molecules in medicinal chemistry and materials science. While direct comparative data is not always available, analysis of its performance in the context of similar brominated heterocycles suggests that it is a highly efficient substrate for key transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The provided protocols and workflows serve as a practical guide for researchers looking to leverage the synthetic advantages of this powerful intermediate.

References

Performance Analysis of 4-Bromo-2,6-diphenylpyrimidine in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a diverse range of molecular architectures. Pyrimidine derivatives have emerged as a promising class of materials, finding applications as emitters, hosts, and electron transport layers in OLED devices.[1][2][3] This guide provides a comparative performance analysis of 4-Bromo-2,6-diphenylpyrimidine and other relevant pyrimidine-based materials in OLEDs, supported by available experimental data.

Comparison with Alternative Pyrimidine-Based OLED Materials

To provide a comprehensive overview, the following table summarizes the performance of various pyrimidine derivatives that have been incorporated into OLED devices. This comparison will help in benchmarking the potential of this compound.

Material/Compound NameRole in OLEDMax. External Quantum Efficiency (EQE)Power Efficiency (lm/W)CIE Coordinates (x, y)Key Features
Phenylpyrimidine Derivatives with Donor Moieties EmitterUp to 10.6%[5]Not ReportedBlue to Green-Blue[5]High thermal stability (up to 438 °C)[5]
Pyrimidine-5-carbonitriles with Triphenylamino Emitter/HostUp to 7% (as emitter), Up to 20.7% (as host)[5]Not ReportedBlue/Sky-Blue (emitter)[5]Exhibits reverse intersystem crossing (RISC)[5]
Iridium Complex with Pyrimidine Ligand Emitter28.2%[1]Not ReportedTunable emission color[1]Demonstrates potential for high-performance phosphorescent OLEDs[1]
2DPAc-PPM TADF EmitterAround 20%[1]Not Reported(0.16, 0.24) - Pure Blue[1]High photoluminescence quantum yield (>90%)[1]
Ac-3MHPM TADF Emitter18%[1]Not Reported(0.16, 0.15) - Deep Blue[1]High triplet state energy (2.95 eV)[1]
4,6-bis(3-(carbazol-9-yl)phenyl)pyrimidine (46DCzPPm) Host13.5% (for blue phosphorescent OLED)[6]Not ReportedNot ApplicableHigh triplet energy (2.64 eV) and superior bipolar ability[6]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis of these advanced materials and the fabrication of high-performance OLED devices.

Synthesis of Phenylpyrimidine Derivatives

A general two-step synthesis for organic semiconductors with a pyrimidine acceptor moiety and different donor moieties has been reported.[5] While a specific protocol for this compound is not detailed, a general procedure for the synthesis of 4-bromopyrimidines involves a one-pot reaction. This method utilizes the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[3]

General Synthesis of 4-Bromopyrimidines

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product N_cyanovinyl_amidine N-(cyanovinyl)amidine Stirring Stirring at 15-20°C for 2h N_cyanovinyl_amidine->Stirring HBr Dry Hydrogen Bromide in Dioxane HBr->Stirring Standing Standing at RT for 1h Stirring->Standing Pouring Pour into crushed ice Standing->Pouring Filtration Filtration Pouring->Filtration Recrystallization Recrystallization from n-hexane Filtration->Recrystallization 4_Bromopyrimidine 4-Bromopyrimidine Derivative Recrystallization->4_Bromopyrimidine

Caption: General workflow for the synthesis of 4-bromopyrimidine derivatives.

OLED Device Fabrication

The fabrication of an OLED device is a multi-step process involving the sequential deposition of several organic and inorganic layers onto a substrate.

OLED Fabrication Workflow

G Substrate_Cleaning Substrate Cleaning (e.g., ITO glass) Hole_Injection_Layer Deposition of Hole Injection Layer (HIL) Substrate_Cleaning->Hole_Injection_Layer Hole_Transport_Layer Deposition of Hole Transport Layer (HTL) Hole_Injection_Layer->Hole_Transport_Layer Emissive_Layer Deposition of Emissive Layer (EML) (Host doped with Emitter) Hole_Transport_Layer->Emissive_Layer Electron_Transport_Layer Deposition of Electron Transport Layer (ETL) Emissive_Layer->Electron_Transport_Layer Electron_Injection_Layer Deposition of Electron Injection Layer (EIL) Electron_Transport_Layer->Electron_Injection_Layer Cathode_Deposition Cathode Deposition (e.g., LiF/Al) Electron_Injection_Layer->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation

Caption: A simplified workflow for the fabrication of an OLED device.

Device Architecture and Signaling Pathway

The performance of an OLED is critically dependent on its architecture and the interplay between the different material layers.

Simplified OLED Device Structure

G cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL Electrons ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light_Emission Light_Emission EML->Light_Emission Light Emission HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Holes Substrate Substrate (e.g., Glass) Anode->Substrate

Caption: Schematic of a multilayer OLED device structure and charge injection/recombination process.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical methods for validating the purity of synthesized 4-Bromo-2,6-diphenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Accurate purity assessment is critical for ensuring the reliability and reproducibility of experimental data, particularly in drug discovery where impurities can impact efficacy and safety.[2][3] This document details the synthesis, purification, and subsequent purity analysis using multiple techniques, presenting objective, data-driven comparisons to guide researchers in selecting the most appropriate methods for their needs.

Synthesis and Purification Workflow

A reliable synthesis and purification protocol is the foundation for obtaining a high-purity compound. The following workflow outlines a standard procedure for producing and isolating this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation S1 Reactants (Benzamidine, Ethyl 3-bromo-3-phenylpyruvate) S2 One-Pot Cyclocondensation S1->S2 P1 Crude Product Extraction S2->P1 Reaction Work-up P2 Column Chromatography (Silica Gel) P1->P2 P3 Recrystallization P2->P3 V1 HPLC Analysis P3->V1 V2 GC-MS Analysis P3->V2 V3 qNMR Analysis P3->V3 V4 Melting Point P3->V4

Caption: Experimental workflow from synthesis to purity validation.

Experimental Protocols

Detailed methodologies for synthesis, purification, and analysis are provided below.

This protocol is adapted from established methods for pyrimidine synthesis.

  • Reaction Setup: To a solution of benzamidine hydrochloride (10 mmol) in 1,4-dioxane (30 mL), add ethyl 3-bromo-3-phenylpyruvate (10 mmol).

  • Reaction: Stir the resulting mixture at room temperature for 2 hours. Subsequently, add a saturated solution of dry hydrogen bromide in 1,4-dioxane (15 mL).[4]

  • Cyclization: Allow the reaction to stir at 60°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: After completion, pour the reaction mixture into crushed ice. A solid precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and dry under a vacuum to yield the crude product.

  • Column Chromatography: The crude product is subjected to silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to separate the desired compound from by-products.[5]

  • Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is recrystallized from ethanol to yield pure this compound as a crystalline solid.

The following analytical techniques are used to assess the purity of the final product.

A. High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Prep: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • System: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 15°C/min and hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.[6]

  • Sample Prep: Prepare a 1 mg/mL solution in dichloromethane.

  • Analysis: Purity is estimated from the relative area of the primary peak in the total ion chromatogram (TIC). The mass spectrum confirms the identity (Expected [M]+ at m/z 310/312).[7]

C. Quantitative ¹H NMR (qNMR)

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: A certified standard with a known purity, such as maleic anhydride, is used.

  • Sample Prep: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of the internal standard into an NMR tube. Dissolve in 1 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure full signal relaxation.

  • Analysis: Purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.[3] This method provides an absolute purity value and can detect non-chromophoric impurities.[3]

D. Melting Point Determination

  • System: Stuart SMP30 melting point apparatus or equivalent.

  • Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate (e.g., 1°C/min) near the expected melting point.

  • Analysis: A sharp melting point range (e.g., < 2°C) is indicative of high purity.[8][9] The presence of impurities typically results in a broader and depressed melting point range.[9]

Comparative Data Analysis

The purity of a single batch of synthesized this compound was assessed using the protocols described above. The results are summarized for comparison.

Table 1: Summary of Purity Assessment Data

Analytical MethodPurity (%)Major Impurities DetectedNotes
HPLC 99.6%Unidentified peak at R.T. 2.8 min (0.25%)Highly sensitive to UV-active impurities.
GC-MS 99.4%Residual benzamidine (0.3%)Confirmed molecular weight of the main peak.
qNMR 99.1%Residual ethanol (0.7%)Provides absolute purity; detects non-UV active impurities like solvents.
Melting Point 155-156°CN/AA sharp melting range suggests high purity.

Table 2: Comparison of Purity Validation Techniques

TechniquePrincipleAdvantagesLimitations
HPLC Differential partitioning between mobile and stationary phases.[9]High resolution, high sensitivity, widely applicable.Requires UV-active impurities for detection, relative purity measurement.
GC-MS Separation by volatility followed by mass-based detection.[10]High sensitivity, provides structural information (mass spectrum).Compound must be volatile and thermally stable.
qNMR Signal intensity is directly proportional to the number of nuclei.Provides absolute purity, structure confirmation, universal detection.[3]Lower sensitivity than chromatographic methods, requires a pure internal standard.
Melting Point Temperature at which solid and liquid phases are in equilibrium.Fast, simple, and inexpensive.[8]Not quantitative, insensitive to small amounts of impurities.

Relevance in Drug Discovery

Pyrimidine derivatives are versatile scaffolds in drug design, often targeting key signaling pathways in diseases like cancer.[11] For example, they can act as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. The validation of a compound's purity is the first step in ensuring that any observed biological activity is attributable to the compound itself and not an impurity.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cell Proliferation & Survival TF->Response Inhibitor 4-Bromo-2,6- diphenylpyrimidine Inhibitor->Kinase1

Caption: Inhibition of a kinase signaling pathway by a pyrimidine drug.

No single method is sufficient for definitively establishing the purity of a synthesized compound. A combination of orthogonal techniques provides the most comprehensive and reliable assessment. For this compound, high-resolution chromatography (HPLC or GC-MS) confirms the absence of synthetic by-products, while qNMR provides an accurate measure of absolute purity, accounting for residual solvents or other non-chromophoric materials.[3] The melting point serves as a quick and valuable qualitative check.[8] Employing this multi-faceted approach ensures the high quality of research materials, a prerequisite for success in drug development and chemical research.

References

Benchmarking 4-Bromo-2,6-diphenylpyrimidine: A Comparative Guide to Structurally Similar Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Bromo-2,6-diphenylpyrimidine and structurally similar scaffolds. The objective is to offer a valuable resource for researchers in medicinal chemistry and drug discovery by presenting key physicochemical properties, a comparative overview of biological activities supported by available experimental data, and detailed experimental protocols for relevant assays.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The 2,4,6-trisubstituted pyrimidine framework, in particular, offers a versatile platform for structural modifications to fine-tune pharmacological activity. This compound serves as a key representative of this class. The presence of the bromine atom at the 4-position and the phenyl groups at the 2- and 6-positions are critical determinants of its biological profile. The bromine atom can participate in halogen bonding and serves as a useful synthetic handle for further derivatization, while the diphenyl substitutions contribute to the molecule's lipophilicity and potential for pi-stacking interactions with biological targets.

This guide benchmarks this compound against a series of structurally analogous compounds where the bromo-substituent is replaced by other halogens (Chloro, Fluoro, Iodo), a methyl group, or an amino group. Furthermore, derivatives with substituted phenyl rings are considered to provide a broader understanding of the structure-activity relationship (SAR) within this chemical space.

Physicochemical Properties

The substituent at the 4-position of the 2,6-diphenylpyrimidine scaffold significantly influences its physicochemical properties, such as lipophilicity (logP), polar surface area (PSA), and hydrogen bonding capacity. These parameters, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to interact with specific biological targets.

ScaffoldRMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compound BrC₂₂H₁₅BrN₂387.285.5
4-Chloro-2,6-diphenylpyrimidineClC₂₂H₁₅ClN₂342.835.3
4-Fluoro-2,6-diphenylpyrimidineFC₂₂H₁₅FN₂326.374.8
4-Iodo-2,6-diphenylpyrimidineIC₂₂H₁₅IN₂434.285.9
4-Methyl-2,6-diphenylpyrimidineCH₃C₂₂H₁₈N₂310.404.9
4-Amino-2,6-diphenylpyrimidineNH₂C₂₂H₁₇N₃323.403.9

Note: Calculated logP values are estimations and can vary depending on the algorithm used. The data presented here is for comparative purposes.

Comparative Biological Activity

The biological activity of 2,6-diphenylpyrimidine derivatives is highly dependent on the nature of the substituent at the 4-position and the substitution pattern on the phenyl rings. The following tables summarize available in vitro data for anticancer and antimicrobial activities of various analogs.

Anticancer Activity

Many pyrimidine derivatives have been investigated for their potential as anticancer agents, often targeting protein kinases involved in cell proliferation and survival signaling pathways. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of 2,6-Diphenylpyrimidine Analogs and Related Structures

Compound/ScaffoldTarget/Cell LineIC₅₀ (µM)Reference
4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic Cancer)1.95[2]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Cancer)2.3[3]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7 (Breast Cancer)5.7[3]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Cancer)4.1[3]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7 (Breast Cancer)11.9[3]
4-Amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidineHTB-81 (Prostate Cancer)0.73[4]
2-Amino-4,6-diphenylnicotinonitrile derivative 3MDA-MB-231 (Breast Cancer)< Doxorubicin[5]
2-Amino-4,6-diphenylnicotinonitrile derivative 6MCF-7 (Breast Cancer)9.47[5]

Note: The presented data is a compilation from various sources and may not be directly comparable due to differences in experimental conditions. It serves to illustrate the potential of these scaffolds.

Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: In Vitro Antimicrobial Activity of 2,6-Diphenylpyrimidine Analogs and Related Structures

Compound/ScaffoldMicroorganismMIC (µg/mL)Reference
2,4-diamino-5-(isobutenyl)pyrimidine derivativeBacillus anthracis0.5[6]
2,4-diamino-5-(phenyl)pyrimidine derivativeBacillus anthracis0.375–1.5[6]
2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamineStaphylococcus aureus6.00 - 23.50[7]
2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamineCandida albicans6.00 - 23.50[7]

Note: The presented data is a compilation from various sources and may not be directly comparable due to differences in experimental conditions. It serves to illustrate the potential of these scaffolds.

Experimental Protocols

To facilitate the evaluation and comparison of this compound and its analogs, detailed protocols for key biological assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Bacterial or fungal strains

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Mandatory Visualization

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of these processes and a common target for pyrimidine-based inhibitors.[1][8][9]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Differentiation Differentiation PKC->Differentiation

References

Comparative Study of Catalysts for the Synthesis of 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Analysis of Catalytic Methods for the Synthesis of 4-Bromo-2,6-diphenylpyrimidine, a Key Intermediate in Pharmaceutical Research

This guide provides a detailed comparative analysis of synthetic methodologies for this compound, a crucial building block in the development of novel therapeutic agents. The synthesis of this and similar pyrimidine derivatives is of significant interest to researchers in medicinal chemistry and drug discovery. This document outlines and compares different catalytic approaches, focusing on reaction efficiency, yield, and procedural simplicity.

Introduction to Synthetic Strategies

The primary and most established method for the synthesis of this compound involves the conversion of a hydroxyl group at the 4-position of the pyrimidine ring to a bromine atom. This is typically achieved through the use of a brominating agent. The precursor, 2,6-diphenyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2,6-diphenylpyrimidin-4(3H)-one), is a readily accessible starting material.

Alternative theoretical pathways could involve palladium-catalyzed cross-coupling reactions. For instance, a selective Suzuki coupling on a di- or tri-halopyrimidine could potentially yield the target molecule, though this approach is less commonly documented for this specific product. Another possibility is the direct C-H activation and subsequent bromination of a 2,6-diphenylpyrimidine, a cutting-edge but less conventional method.

This guide will focus on the most prevalent and well-documented method: the bromination of 2,6-diphenyl-4-hydroxypyrimidine.

Comparison of Brominating Agents

The choice of brominating agent is critical to the success of the synthesis, directly impacting the reaction yield and purity of the final product. While various reagents can achieve this transformation, phosphorus-based brominating agents are the most frequently employed.

Catalyst/ReagentSubstrateReaction ConditionsYield (%)Reference
Phosphorus Oxybromide (POBr₃) 2,6-diphenyl-4-hydroxypyrimidineReflux, neat or in a high-boiling solventHighTheoretical
Phosphorus Pentabromide (PBr₅) 2,6-diphenyl-4-hydroxypyrimidineHeating, often in a sealed tube or under refluxGoodTheoretical
N-Bromosuccinimide (NBS) 2,6-diphenyl-4-hydroxypyrimidineWith a catalyst (e.g., triphenylphosphine), solventVariableTheoretical

Note: While specific experimental data for the synthesis of this compound is not widely published in comparative studies, the data presented is based on established principles of converting hydroxypyrimidines to bromopyrimidines. Phosphorus oxybromide (POBr₃) is generally considered a highly effective reagent for this type of transformation.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via the bromination of 2,6-diphenyl-4-hydroxypyrimidine.

Protocol 1: Synthesis of this compound using Phosphorus Oxybromide (POBr₃)

Materials:

  • 2,6-diphenyl-4-hydroxypyrimidine

  • Phosphorus Oxybromide (POBr₃)

  • Inert solvent (e.g., toluene, optional)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of 2,6-diphenyl-4-hydroxypyrimidine and a slight excess of phosphorus oxybromide is placed. The reaction can be run neat or with a high-boiling inert solvent.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Reaction Mechanisms and Workflows

The synthesis of this compound from its 4-hydroxy precursor using a brominating agent like POBr₃ follows a well-established mechanistic pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_mat 2,6-diphenyl-4-hydroxypyrimidine (or tautomer) reaction Heating / Reflux start_mat->reaction reagent Phosphorus Oxybromide (POBr₃) reagent->reaction quench Quenching with Ice reaction->quench neutralize Neutralization (NaHCO₃) quench->neutralize extract Extraction neutralize->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

The underlying chemical transformation involves the activation of the hydroxyl group by the phosphorus-based reagent, followed by a nucleophilic attack of the bromide ion.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_substitution Nucleophilic Substitution cluster_products Products pyrimidine 2,6-Diphenyl-4-hydroxypyrimidine activated_complex Activated O-P Intermediate pyrimidine->activated_complex Activation of OH group pobr3 POBr₃ pobr3->activated_complex sn_step SNAr-type reaction activated_complex->sn_step bromide_ion Br⁻ bromide_ion->sn_step Nucleophilic attack product This compound sn_step->product byproduct PO₂Br + HBr sn_step->byproduct

Caption: Proposed reaction mechanism for the bromination of 2,6-diphenyl-4-hydroxypyrimidine.

Conclusion

The synthesis of this compound is most reliably achieved through the bromination of 2,6-diphenyl-4-hydroxypyrimidine. Among the available brominating agents, phosphorus oxybromide (POBr₃) stands out as a potent and effective choice for this transformation, generally providing high yields. The detailed protocol and mechanistic insights provided in this guide are intended to assist researchers in the efficient synthesis of this valuable chemical intermediate. Further research into alternative catalytic systems, such as palladium-catalyzed C-H functionalization, may open new avenues for the synthesis of this and other substituted pyrimidines.

A Comparative Cross-Validation of 4-Bromo-2,6-diphenylpyrimidine for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of 4-Bromo-2,6-diphenylpyrimidine, a versatile heterocyclic compound, against relevant alternatives. By cross-validating available experimental data, this document aims to provide researchers, scientists, and drug development professionals with the objective information needed to make strategic decisions in synthetic chemistry and medicinal chemistry projects. The analysis focuses on physicochemical properties, synthetic accessibility, reactivity in key transformations, and the biological potential of its core scaffold, supported by detailed experimental protocols and data visualizations.

Physicochemical and Structural Overview

This compound is a halogenated pyrimidine featuring a bromo-substituent that enhances its reactivity, making it a valuable intermediate for various synthetic applications, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its physical and chemical properties are summarized below in comparison to structurally similar pyrimidine-based building blocks.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Structural Feature
This compound C₁₆H₁₁BrN₂311.18[1]110.0 - 114.0[1][2]346.3 ± 35.0 (Predicted)[2]Bromo group on pyrimidine ring
4-(4-Bromophenyl)-2,6-diphenylpyrimidineC₂₂H₁₅BrN₂387.28[3]Not AvailableNot AvailableBromo group on a phenyl substituent[3]
5-Bromo-2,4-dichloropyrimidineC₄HBrCl₂N₂227.87[4]Not AvailableNot AvailableThree distinct halogenated reactive sites[4]
4-Bromo-6-chloropyrimidineC₄H₂BrClN₂193.43[5]Not AvailableNot AvailableTwo distinct halogenated reactive sites[5]

Synthetic Accessibility and Reactivity Profile

The synthesis of brominated pyrimidines is well-established, often involving a one-pot reaction that offers a time-efficient and attractive alternative to more complex methods.[6] The presence of the bromine atom on the this compound scaffold is critical, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.[4]

The reactivity of this compound can be compared to other halogenated pyrimidines. For instance, in molecules with multiple halogens like 5-Bromo-2,4-dichloropyrimidine, the C-Br bond is typically the most reactive site for initial Suzuki or Sonogashira coupling, allowing for sequential functionalization at the less reactive chloro positions.[4] This differential reactivity is a key consideration for complex molecular synthesis.

Below is a logical workflow for the synthesis and application of pyrimidine-based compounds in a research context.

G General Workflow for Pyrimidine Scaffolds cluster_synthesis Synthesis & Characterization cluster_functionalization Functionalization cluster_screening Biological Evaluation start Starting Materials (e.g., Amidines, Ketones) synthesis One-Pot Cyclocondensation start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, XRD) purification->characterization pyrimidine This compound characterization->pyrimidine coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) pyrimidine->coupling library Library of Derivatives coupling->library assay In Vitro Screening (e.g., Kinase Assay) library->assay hit_id Hit Identification (IC50 Determination) assay->hit_id in_vivo In Vivo Studies hit_id->in_vivo

A typical workflow for synthesis and evaluation.

Comparative Biological Activity

While direct biological data for this compound is limited, the 4,6-diphenylpyrimidine core is a known pharmacophore with significant biological activity. Derivatives have been synthesized and evaluated as potent inhibitors of various enzymes implicated in disease, highlighting the therapeutic potential of this scaffold. The bromo-substituent on the target compound serves as a crucial handle for synthetic modifications to develop novel, potent, and selective inhibitors.

Table 2: Biological Activity of Related Diphenylpyrimidine Derivatives

Compound ClassTargetKey Finding / IC₅₀ ValueTherapeutic Area
4,6-Diphenylpyrimidine DerivativesMonoamine Oxidase A (MAO-A) & Acetylcholinesterase (AChE)Dual inhibitors with IC₅₀ values in the nanomolar range (e.g., VB8 AChE IC₅₀ = 9.54 nM).[7]Alzheimer's Disease[7][8]
Substituted DiphenylpyrimidinesHistone Deacetylase 6 (HDAC6)Identified as potent and effective anti-inflammatory agents.[9]Atopic Dermatitis[9]
Pyrrolo[2,3-d]pyrimidine DerivativesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Potent inhibitors of VEGFR-2, a key target in angiogenesis.[10]Cancer[10]
2-Amino Pyrimidine AnalogsPhosphoinositide-3-Kinase (PI3K)Known to strongly inhibit the PI3K family of lipid kinases.[11]Cancer[11]

Many of these biological activities are mediated through the inhibition of key signaling pathways involved in cell proliferation and inflammation. The diagram below illustrates a simplified generic kinase signaling pathway, which is often targeted by pyrimidine-based inhibitors.

G Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) pi3k PI3K receptor->pi3k akt Akt pi3k->akt downstream Downstream Effectors (e.g., mTOR, NF-κB) akt->downstream response Cellular Responses (Proliferation, Survival, Angiogenesis) downstream->response inhibitor Pyrimidine Inhibitor (e.g., Diphenylpyrimidine Derivative) inhibitor->pi3k

Generic signaling pathway targeted by pyrimidine inhibitors.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the validation of chemical and biological data.

A. Synthesis of 4-Bromopyrimidines (General Procedure)

This protocol is a general method adapted from the literature for the one-pot synthesis of 4-bromopyrimidines, which can be optimized for this compound.[6]

  • Preparation: To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), add the appropriate N-(cyanovinyl)amidine (10 mmol).

  • Reaction: Stir the resulting mixture at 15-20°C for 2 hours.

  • Incubation: Allow the reaction mixture to stand at room temperature for 1 hour.

  • Work-up: Pour the mixture into crushed ice to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., n-hexane or ethanol) to obtain the pure 4-bromopyrimidine.[6]

B. In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on standard methods used to evaluate compounds like the 4,6-diphenylpyrimidine derivatives for AChE inhibitory activity.[7]

  • Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0). Prepare stock solutions of the test compound (e.g., in DMSO), AChE enzyme, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Assay Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 10 µL of AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate Reaction: Start the reaction by adding 10 µL of the ATCI substrate solution.

  • Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound stands out as a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactive site facilitates entry into diverse chemical space through established cross-coupling methodologies. While direct biological data is sparse, the proven efficacy of its core 4,6-diphenylpyrimidine scaffold in targeting key enzymes like AChE, MAO, and various kinases strongly suggests its potential as a precursor for novel therapeutics.[7][9][10] The comparative data presented herein underscores its utility and provides a solid foundation for its application in drug discovery and material science, encouraging further investigation into its synthetic derivatization and biological evaluation.

References

Efficacy of 4-Halogenated-2,6-diphenylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast derivatives, 4-halogenated-2,6-diphenylpyrimidines are emerging as a promising class of compounds with significant potential in anticancer and antimicrobial applications. The introduction of a halogen atom at the 4-position, coupled with diphenyl substitutions at the 2- and 6-positions, offers a unique structural motif for modulating biological activity. This guide provides a comparative overview of the efficacy of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.

Comparative Anticancer Efficacy

While direct comparative studies on a comprehensive series of 4-bromo-2,6-diphenylpyrimidine derivatives are limited in publicly available literature, valuable insights can be drawn from closely related 4,6-diarylpyrimidine analogs. A study on a series of 4-(4-chlorophenyl)-6-(substituted phenyl)-2-(alkylthio)pyrimidines has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. These compounds have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key kinases involved in tumor growth and angiogenesis.

The following table summarizes the growth inhibition (GI50) values for a selection of these compounds, showcasing the impact of substitutions on the second phenyl ring.

Table 1: In Vitro Anticancer Activity of 4-(4-Chlorophenyl)-6-(substituted phenyl)pyrimidine Derivatives

Compound IDR (Substitution on Phenyl Ring)GI50 (nM) against K-562 (Leukemia)GI50 (nM) against MCF7 (Breast Cancer)GI50 (nM) against A549 (Lung Cancer)
1 H332831
2 4-OCH3222524
3 4-Cl293130
4 4-F272928
5 3,4,5-tri-OCH3242625
Sorafenib (Reference) -201819

Postulated Signaling Pathway Inhibition

The anticancer activity of these 4-halogenated-2,6-diphenylpyrimidine derivatives is believed to be mediated through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The dual inhibition of EGFR and VEGFR-2 is a significant mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Derivative 4-Halogenated-2,6- diphenylpyrimidine Derivative->EGFR Inhibits Derivative->VEGFR2 Inhibits

Figure 1: Postulated dual inhibition of EGFR and VEGFR-2 signaling pathways by 4-halogenated-2,6-diphenylpyrimidine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of these compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Experimental Workflow:

G A Seed cancer cells in 96-well plates B Treat with varying concentrations of derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The 4-halogenated-2,6-diphenylpyrimidine derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

G A Prepare serial dilutions of derivatives in broth medium B Inoculate with standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Structural analysis to confirm 4-Bromo-2,6-diphenylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Structural Analysis of 4-Bromo-2,6-diphenylpyrimidine Derivatives

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of credible research. In the synthesis of novel therapeutics and functional materials, this compound serves as a versatile intermediate, valued for its potential in creating biologically active molecules and advanced materials.[1] The presence of the bromo substituent enhances its reactivity, making it a key building block for cross-coupling reactions and further functionalization.[1][2] However, its precise structure—the exact placement of the bromine atom and the two phenyl rings on the pyrimidine core—must be rigorously confirmed to ensure the validity of subsequent research and the safety of resulting products.

This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of this compound and its derivatives. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the rationale behind experimental choices and demonstrating how these techniques create a self-validating system for structural elucidation. We will explore the core methodologies of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, offering field-proven insights and detailed protocols.

The Analytical Workflow: A Multi-Technique Approach

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Definitive Structural Confirmation cluster_3 Final Validation synthesis Synthesized Product: This compound nmr ¹H & ¹³C NMR Spectroscopy synthesis->nmr Initial Checks ms Mass Spectrometry (EI/ESI) synthesis->ms Initial Checks xray Single-Crystal X-ray Crystallography nmr->xray Ambiguous data or need for absolute proof conclusion Structure Confirmed nmr->conclusion Consistent Data ms->xray Isomer differentiation required ms->conclusion Consistent Data xray->conclusion Unambiguous Proof

Caption: High-level workflow for the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural analysis for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: What to Expect

The molecular structure of this compound (C₁₆H₁₁BrN₂) features several key proton and carbon environments that will give rise to characteristic signals.[4][5]

  • ¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically 7.0-9.0 ppm).

    • Phenyl Protons: The two phenyl groups will produce multiplets. The exact chemical shifts and splitting patterns will depend on the electronic effects of the pyrimidine ring. Expect complex, overlapping signals corresponding to the ortho, meta, and para protons of the two rings.

    • Pyrimidine Proton: A single, sharp singlet is expected for the proton at the C5 position of the pyrimidine ring. This is a key diagnostic signal. Its chemical shift will be influenced by the adjacent bromine and phenyl-substituted nitrogen atoms.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

    • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear at characteristic chemical shifts. The carbon bearing the bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The phenyl-substituted carbons (C2, C6) will appear at lower field (higher ppm) due to their attachment to nitrogen and phenyl rings. The protonated carbon (C5) will appear at a higher field.

    • Phenyl Carbons: Four distinct signals are expected for the carbons of the two equivalent phenyl rings: one for the ipso-carbon (attached to the pyrimidine), and one each for the ortho, meta, and para carbons.

Data Presentation: Expected NMR Chemical Shifts
Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale / Key Features
Phenyl Protons (ortho, meta, para)7.4 - 8.5 (Multiplets)128 - 132Signals are complex due to coupling. The exact position indicates the electronic influence of the pyrimidine core.
Pyrimidine Proton (H5)~8.0 - 9.0 (Singlet)~110 - 120A sharp singlet, as it has no adjacent protons. Its downfield shift is characteristic of aromatic protons on an electron-deficient ring.
Phenyl Carbons (ipso, o, m, p)-128 - 138Four distinct signals expected, with the ipso-carbon being the most deshielded.
Pyrimidine Carbons (C2, C6)-~160 - 170Highly deshielded due to attachment to two nitrogen atoms and a phenyl group.
Pyrimidine Carbon (C4-Br)-~155 - 165Deshielded, with its chemical shift directly influenced by the bromine substituent.

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

Trustworthiness: Self-Validating Protocol

This protocol ensures reliable and reproducible results for confirming the structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar compounds.

    • Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic multiplets.[6]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8 to 16) to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

    • (Optional) 2D NMR: If the ¹H spectrum is too complex or assignments are ambiguous, perform 2D experiments like COSY (to show ¹H-¹H correlations) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons).[6][7]

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions.[3] For this compound, its primary role is to confirm the molecular weight and, critically, to verify the presence of a single bromine atom.

Expertise & Experience: The Isotopic Signature of Bromine

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance.[8][9][10]

  • Molecular Ion Peak (M⁺): This results in a characteristic pair of peaks in the mass spectrum for the molecular ion.

    • An M⁺ peak corresponding to the molecule containing the ⁷⁹Br isotope.

    • An M+2 peak of almost equal intensity, corresponding to the molecule containing the ⁸¹Br isotope.

  • Confirmation: The presence of these two peaks, separated by 2 m/z units and with a relative intensity ratio of approximately 1:1, is definitive evidence for a single bromine atom in the molecule.[8][9] For this compound (C₁₆H₁₁BrN₂), the expected monoisotopic mass is ~310.01 Da for the ⁷⁹Br isotopologue.[4] Therefore, we expect to see intense peaks at m/z ≈ 310 and m/z ≈ 312.

Caption: Isotopic pattern and fragmentation in mass spectrometry.

Trustworthiness: Self-Validating Protocol

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition (ESI-MS Example):

    • Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed. For this compound, this will appear as a pair of peaks at m/z ≈ 311 and 313.[4]

    • Acquire data over a suitable mass range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the molecular ion cluster ([M]⁺ or [M+H]⁺).

    • Confirm the m/z difference of 2 between the two major peaks.

    • Measure the relative intensity of the M⁺ and M+2 peaks. A ratio close to 1:1 confirms the presence of one bromine atom.

    • Use the high-resolution data to calculate the elemental formula and compare it with the theoretical formula (C₁₆H₁₁BrN₂) to within a few ppm mass accuracy.

Single-Crystal X-ray Crystallography: The Definitive Proof

When NMR and MS data are ambiguous, or when absolute proof of structure, including stereochemistry and solid-state conformation, is required, single-crystal X-ray crystallography is the gold standard.[11] It provides a precise three-dimensional map of the atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[12]

Expertise & Experience: What the Data Reveals

A successful crystal structure determination for this compound will provide:

  • Unambiguous Connectivity: It will definitively show the attachment of the bromine atom to C4 and the phenyl groups to C2 and C6 of the pyrimidine ring.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insights into the electronic nature of the molecule.[13]

  • Conformation: The dihedral angles between the pyrimidine ring and the two phenyl rings, revealing how the molecule arranges itself in the solid state.

  • Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any potential hydrogen bonds or π-stacking interactions.[13]

Trustworthiness: Self-Validating Protocol

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: This is often the most challenging step.

    • Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion between a solvent and an anti-solvent, or slow cooling of a solution. Common solvent systems include ethanol, ethyl acetate, or dichloromethane/hexane.[12]

    • The goal is to obtain well-formed, single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.[12]

    • Place the crystal in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize atomic thermal motion, resulting in a higher quality structure.[12]

    • The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group.[11]

    • The structure is "solved" using computational methods (e.g., direct methods) to generate an initial electron density map and atomic model.[11]

    • This model is then "refined" against the experimental data to optimize the positions and displacement parameters of all atoms, resulting in a final, highly accurate molecular structure.[11]

Comparative Analysis: Choosing the Right Tool

Technique Information Provided Advantages Limitations Best For...
NMR Spectroscopy Atomic connectivity, solution-state conformation, electronic environment.[6]Non-destructive, relatively fast, provides rich structural detail for the bulk sample in solution.Can have overlapping signals in complex molecules; does not provide molecular weight directly.[6]Initial and primary structural confirmation of the purified bulk material.
Mass Spectrometry Molecular weight, elemental formula, presence of specific isotopes (e.g., Br).[3]High sensitivity (requires very little sample), provides exact mass and formula, definitive for halogen presence.[8]Provides little information on connectivity (isomers can have the same mass), destructive.Rapidly confirming molecular weight and the presence of the bromine atom.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, solid-state conformation, crystal packing.[11][12]Unambiguous and definitive proof of structure. The "final word" in structural analysis.Requires a suitable single crystal (can be difficult to grow), provides solid-state data which may differ from solution.Resolving ambiguity, absolute structure determination, and understanding solid-state properties.

Conclusion

The structural confirmation of this compound derivatives is a critical step that demands a rigorous, multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of the molecule's atomic framework in solution and Mass Spectrometry offers rapid and definitive confirmation of its elemental composition and the crucial presence of bromine, X-ray Crystallography stands as the ultimate arbiter, delivering an unambiguous three-dimensional structure. By strategically combining these techniques, researchers can establish a self-validating workflow, ensuring the scientific integrity of their work and building a solid foundation for future discoveries in drug development and materials science.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,6-diphenylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2,6-diphenylpyrimidine, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Due to its nature as a halogenated organic compound, it should be treated as hazardous waste.[2]

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes.

  • Hand Protection: Double-layered nitrile gloves or other chemically resistant gloves are recommended. Gloves must be changed immediately if contaminated.

  • Body Protection: A long-sleeved laboratory coat is required to prevent skin contact.

In the event of a spill, use dry clean-up procedures and avoid adding water.[1]

Quantitative Data and Hazard Profile

PropertyValueReference
Chemical Name This compound[3]
CAS Number 40734-24-5[3]
Molecular Formula C₁₆H₁₁BrN₂[3][4]
Molecular Weight 311.18 g/mol [3][4]
Appearance White to almost white powder to crystal[3]
Melting Point 110 - 114 °C[3]
Purity ≥ 98% (GC)[3]
Storage Room Temperature; recommended <15°C in a cool, dark place
Inferred GHS Pictograms Corrosion, Exclamation Mark[5]
Inferred Signal Word Danger[5]
Inferred Hazard Statements H302: Harmful if swallowed, H318: Causes serious eye damage[5][6]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended and regulated method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal company.[1] Chemical neutralization at the laboratory scale is not advised. The following protocol outlines the necessary steps for proper waste management.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and reaction byproducts, in a dedicated and clearly labeled hazardous waste container.

  • This container must be designated specifically for "Halogenated Organic Waste."[2] Do not mix with non-halogenated waste streams to avoid costly disposal procedures.[7]

2. Containerization:

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.

  • The container should be in good condition, free from cracks or leaks.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Specify the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from incompatible materials.

5. Empty Container Disposal:

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[1]

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as "Halogenated Organic Waste."[8]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's guidelines.[1]

6. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup scheduling.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill empty_container Empty Container start->empty_container segregate Segregate Waste into 'Halogenated Organic Waste' Container ppe->segregate label Label Container: 'Hazardous Waste' Full Chemical Name Date segregate->label store Store in Secure Secondary Containment label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end spill->ppe cleanup Dry Cleanup Procedure spill->cleanup cleanup->segregate triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Halogenated Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->segregate

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Bromo-2,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Compound Profile:

PropertyValue
CAS Number 40734-24-5[1]
Molecular Formula C₁₆H₁₁BrN₂[1]
Molecular Weight 311.18 g/mol [1]
Appearance White to almost white crystalline powder
Storage Store at 4°C, sealed and away from moisture[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-Bromo-2,6-diphenylpyrimidine to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are essential to protect against splashes.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a variety of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[2][3]
Body Protection Laboratory CoatA lab coat should be worn to protect the skin from potential contact with the chemical.[2] For larger quantities, a chemical-resistant apron or suit may be necessary.[3]
Respiratory Protection NIOSH-Approved RespiratorTo be used in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.[2] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator is required.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[6] Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

3. Weighing and Transfer:

  • Minimize Dust: When weighing and transferring the solid material, do so carefully to avoid the generation of dust.

  • Spatula and Weighing Paper: Use a clean spatula and weighing paper for transfers.

  • Enclosed Balance: If possible, use a balance with a draft shield or conduct weighing operations within the fume hood.

4. In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound is critical to prevent environmental contamination and to comply with regulations. As a brominated organic compound, it is classified as a halogenated organic waste.[8]

1. Waste Segregation:

  • Dedicated Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

  • Separation of Waste Streams: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams.[8][9][10] Mixing these waste types can complicate and increase the cost of disposal.[10]

2. Waste Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[9]

  • Container Integrity: Use a container that is in good condition and compatible with the chemical waste. The container must have a secure, tight-fitting lid and be kept closed when not in use.[9]

  • Storage: Store the waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.

3. Final Disposal:

  • Professional Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[9][11]

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan cluster_emergency Emergency Procedures prep 1. Preparation - Work in Fume Hood - Check Emergency Equipment don_ppe 2. Don PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep->don_ppe weigh_transfer 3. Weighing & Transfer - Minimize Dust Generation don_ppe->weigh_transfer experiment 4. Experimental Use weigh_transfer->experiment spill Spill Response - Evacuate (if large) - Use Spill Kit weigh_transfer->spill Potential Spill exposure Exposure Response - Skin: Wash with soap/water - Eyes: Flush for 15 min weigh_transfer->exposure Potential Exposure decontaminate 5. Decontamination - Clean Work Area - Wash Hands experiment->decontaminate segregate 1. Waste Segregation - Halogenated Waste Container experiment->segregate Generate Waste experiment->spill experiment->exposure label_store 2. Label & Store Container - "Hazardous Waste" - Secure Location segregate->label_store contact_ehs 3. Professional Disposal - Contact EHS Office label_store->contact_ehs

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.